Cyclohexanecarboximidic acid ethyl ester
Description
Properties
CAS No. |
52186-77-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
ethyl cyclohexanecarboximidate |
InChI |
InChI=1S/C9H17NO/c1-2-11-9(10)8-6-4-3-5-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
AXFNORVHERNPRF-UHFFFAOYSA-N |
SMILES |
CCOC(=N)C1CCCCC1 |
Canonical SMILES |
CCOC(=N)C1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced FT-IR Analysis of the Imidate Functional Group
Topic: FT-IR Spectrum Analysis of Imidate Functional Group Audience: Researchers, Scientists, Drug Development Professionals
Technical Guide & Operational Protocol
Executive Summary
The imidate functional group (also known as an imino ether,
This guide provides a definitive spectral fingerprint for imidates, distinguishing between the free base and hydrochloride salt forms. It establishes a self-validating diagnostic protocol to differentiate imidates from their hydrolysis products (esters and amides) and starting materials (nitriles).
Structural & Chemical Context
The imidate group is structurally analogous to an ester, where the carbonyl oxygen is replaced by a nitrogen. It is best understood as an "imino ether."
-
General Structure:
(unsubstituted) or ( -substituted). -
Chemical Instability: Imidates are highly sensitive to moisture. Under acidic aqueous conditions, they hydrolyze to esters (
) and ammonium salts. Under basic conditions, they may degrade to amides ( ) and alcohols. -
Synthetic Relevance: Most commonly encountered as the Pinner Salt (imidate hydrochloride) formed by the acid-catalyzed addition of an alcohol to a nitrile.[1][2]
The Imidate Spectral Fingerprint
The FT-IR spectrum of an imidate is dominated by the
Quantitative Assignment Table
| Vibrational Mode | Free Base Imidate ( | Imidate Hydrochloride (Salt) ( | Intensity | Diagnostic Note |
| 1640 – 1660 | 1640 – 1690 | Strong | The "Anchor" band. Often sharper than amide | |
| 1050 – 1200 | 1050 – 1200 | Strong | Asymmetric stretch. Distinguishes imidate from amides.[3][4][5] | |
| 3300 – 3350 | 2600 – 3200 | Medium | Free base: Single sharp peak. Salt: Broad, complex envelope (ammonium-like). | |
| 2850 – 2980 | 2850 – 2980 | Medium | Alkyl group vibrations (from |
Detailed Band Analysis
The
Imino Stretch (1640–1690
)
This is the most diagnostic feature.
-
Free Base: Appears as a strong, sharp band typically between 1640 and 1660
. Conjugation with an aromatic ring ( ) shifts this to lower wavenumbers (~1630 ). -
Salt Form: Protonation of the nitrogen (
) often shifts the band to slightly higher frequencies (1660–1690 ) due to increased bond order character, though this overlaps significantly with the Amide I band. -
Differentiation: Unlike the Amide I band (
), the Imidate band is not accompanied by an Amide II band (~1550 , bend) in the same intensity ratio.
The
"Ether" Stretch (1050–1200
)
Because imidates are imino ethers, they exhibit strong stretching vibrations characteristic of the
-
This band is crucial for distinguishing imidates from amides. Amides do not possess a
single bond and lack strong absorption in this region (unless other functional groups are present). -
Esters also show this band, but esters will have a carbonyl stretch at ~1730–1750
, distinct from the imidate at ~1660 .
The
Region[1][6]
-
Free Base: A discrete, relatively sharp peak around 3300–3340
( stretch). -
Salt: A broad, diffuse envelope extending from 2600 to 3200
, often with superimposed "combination bands." This resembles the spectrum of a primary amine salt or ammonium species.
Diagnostic Logic & Decision Pathways
Correctly identifying an imidate requires a systematic exclusion of its decomposition products.
The "Amide Trap"
Researchers often misidentify the hydrolysis product (Amide) as the Imidate because both show a strong band near 1660
-
Check 1: Is there a strong band at 1050–1200
? (Yes = Imidate/Ester; No = Amide). -
Check 2: Is the
region broad (Salt) or sharp (Base)? -
Check 3: Is the "Carbonyl/Imino" band above 1700
? (Yes = Ester; No = Imidate/Amide).
Diagnostic Workflow Diagram
Figure 1: Decision tree for distinguishing Imidates from common interference species (Esters, Amides).
Experimental Protocol: Handling & Acquisition
Objective: Obtain a pristine spectrum of a moisture-sensitive imidate without hydrolysis artifacts.
Sample Preparation
-
Environment: All handling must occur in a desiccated environment or glovebox if possible. Imidate salts are hygroscopic; free bases are hydrolytically unstable.
-
Technique Selection:
-
ATR (Attenuated Total Reflectance): Preferred for solids (salts). Use a Diamond or ZnSe crystal.[7]
-
Critical Step: Clean the crystal with isopropanol and dry thoroughly with a stream of
before applying the sample. Any residual moisture will trigger surface hydrolysis during the scan. -
Speed: Execute the scan immediately upon sample contact.
-
-
Liquid Cell (Solution): For free bases (often oils). Use
or windows with a 0.1mm spacer.-
Solvent: Anhydrous
or . Avoid alcohols (trans-esterification risk). -
Background: Subtract pure solvent spectrum carefully to reveal the fingerprint region.
-
-
Instrument Parameters
-
Resolution: 4
(Standard). -
Scans: 16–32 scans. (Minimize scan time to reduce exposure to atmospheric moisture).
-
Range: 4000 – 600
.
Case Study: Monitoring the Pinner Reaction
Scenario: Synthesis of Methyl Benzimidate Hydrochloride from Benzonitrile.
Monitoring Logic:
-
T=0 (Start): Spectrum dominated by Nitrile (
) stretch at 2230 . -
Reaction Progress:
-
Decrease of 2230
peak. -
Appearance and growth of
band at 1675 . -
Appearance of broad
salt envelope (2800–3200 ).
-
-
Completion: Disappearance of Nitrile peak.
-
Quality Control (Hydrolysis Check):
-
If a shoulder appears at 1730
, the product is hydrolyzing to Methyl Benzoate (Ester). -
If the band shifts to 1650
and loses the ether band (1100 ), it is degrading to Benzamide.
-
Figure 2: Spectral evolution during Pinner synthesis and potential degradation pathways.
References
-
Hunter, M. J., & Ludwig, M. L. (1962).[8] The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. (Standard reference for C=N and C-O-C assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for functional group shifts).
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
Sources
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- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. quora.com [quora.com]
- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 7. clairet.co.uk [clairet.co.uk]
- 8. METHYL ACETIMIDATE HYDROCHLORIDE | 14777-27-6 [chemicalbook.com]
Physical and chemical properties of ethyl cyclohexanecarboximidate
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Ethyl Cyclohexanecarboximidate
Foreword: Navigating the Landscape of a Niche Synthon
Ethyl cyclohexanecarboximidate stands as a molecule of significant synthetic potential, yet it occupies a space in the chemical literature where explicit, consolidated data remains sparse. This guide is crafted for the discerning researcher, scientist, and drug development professional who recognizes that the value of a compound is not solely defined by its current documentation but by the predictable, powerful chemistry it represents. As your Senior Application Scientist, I will guide you through a comprehensive exploration of this molecule, grounding our discussion in the foundational principles of organic chemistry and drawing parallels from well-characterized analogous structures. We will delve into its synthesis with a focus on the venerable Pinner reaction, predict its physicochemical and spectroscopic properties, and explore its versatile reactivity. Ultimately, this document will illuminate the path for harnessing ethyl cyclohexanecarboximidate as a valuable building block in the intricate tapestry of modern drug discovery.
Predicted Physicochemical Properties: An Educated Extrapolation
| Property | Predicted Value/Range | Rationale and Context |
| Molecular Formula | C₉H₁₇NO | Derived from the structure. |
| Molecular Weight | 155.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for simple alkyl imidates. |
| Boiling Point | ~180-200 °C | Extrapolated from analogous esters and imidates. The cyclohexyl group increases the boiling point relative to smaller alkyl imidates. |
| Density | ~0.95 - 1.05 g/cm³ | Based on the densities of related cycloalkane derivatives and ethyl esters. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | The hydrophobic cyclohexyl and ethyl groups dominate the molecule's solubility profile. Imidates can be hydrolyzed by water, especially under acidic or basic conditions.[1][2][3] |
| pKa (of conjugate acid) | ~7-9 | The imino nitrogen is basic. This pKa is typical for alkyl imidates and is crucial for understanding its reactivity in acidic conditions, such as the Pinner reaction. |
Synthesis via the Pinner Reaction: A Time-Honored Approach
The most direct and reliable method for the synthesis of ethyl cyclohexanecarboximidate is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[4][5][6][7][8] This reaction proceeds via a highly reactive nitrilium ion intermediate, which is then trapped by the alcohol.
Reaction Mechanism: A Stepwise Visualization
The Pinner reaction is a classic example of nucleophilic addition to a nitrile activated by protonation. The following diagram illustrates the generally accepted mechanism for the formation of the imidate hydrochloride salt.
Caption: Mechanism of the Pinner Reaction.
Experimental Protocol: A Self-Validating System
This protocol is a robust, self-validating system for the synthesis of ethyl cyclohexanecarboximidate hydrochloride. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Materials:
-
Cyclohexanecarbonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice-salt bath
-
Drying tube (e.g., with calcium chloride)
Step-by-Step Methodology:
-
Reaction Setup and Inert Atmosphere (Causality: Exclusion of Water):
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.
-
Rationale: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate imidate salt to the corresponding ester, significantly reducing the yield of the desired product.[4][5][6] Anhydrous conditions are therefore critical.
-
-
Reagent Charging and Cooling (Causality: Control of Exothermicity and Stability):
-
Charge the flask with cyclohexanecarbonitrile (1.0 eq), anhydrous ethanol (1.1 eq), and anhydrous diethyl ether.
-
Cool the mixture to 0°C using an ice-salt bath.
-
Rationale: The reaction of HCl with the nitrile can be exothermic. Low temperatures are crucial to control the reaction rate and to prevent the thermodynamically unstable Pinner salt from decomposing.[5][7]
-
-
Introduction of Hydrogen Chloride (Causality: Formation of the Reactive Intermediate):
-
Slowly bubble dry hydrogen chloride gas through the stirred solution.
-
Continue the addition until the solution is saturated and a white precipitate of the imidate hydrochloride begins to form.
-
Rationale: Anhydrous HCl is the acid catalyst that protonates the nitrile nitrogen, forming the highly electrophilic nitrilium ion, which is the key reactive intermediate.[6]
-
-
Reaction and Isolation (Causality: Ensuring Complete Reaction and Product Crystallization):
-
Seal the flask and allow it to stand at 0-4°C for 12-24 hours.
-
Collect the crystalline product by filtration under an inert atmosphere (e.g., in a glove bag or by cannula filtration).
-
Wash the crystals with cold, anhydrous diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Rationale: Allowing the reaction to proceed at low temperature for an extended period ensures complete conversion. The Pinner salt is typically a crystalline solid that precipitates from the reaction mixture, allowing for straightforward isolation.
-
-
Neutralization to the Free Imidate (Optional, for Immediate Use):
-
If the free imidate is required, the hydrochloride salt can be carefully neutralized with a base (e.g., sodium carbonate or triethylamine) in an anhydrous, non-protic solvent at low temperature.
-
Rationale: The free imidate is less stable than its hydrochloride salt and is often generated in situ for subsequent reactions.
-
Spectroscopic Characterization: A Predictive Analysis
While a definitive experimental spectrum for ethyl cyclohexanecarboximidate is not published, its key spectroscopic features can be reliably predicted based on the analysis of analogous compounds such as ethyl acetimidate and the known spectral properties of the constituent functional groups.[9]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | δ ~4.1-4.3 ppm (q, 2H): -O-CH₂ -CH₃δ ~2.0-2.3 ppm (m, 1H): Cyclohexyl CH -C=Nδ ~1.5-1.9 ppm (m, 5H): Cyclohexyl ring protonsδ ~1.2-1.4 ppm (t, 3H): -O-CH₂-CH₃ δ ~1.1-1.5 ppm (m, 5H): Cyclohexyl ring protonsδ ~7.5-8.5 ppm (br s, 1H): NH (exchangeable with D₂O) |
| ¹³C NMR (CDCl₃) | δ ~170-175 ppm: C =N (imidate carbon)δ ~60-65 ppm: -O-CH₂ -CH₃δ ~35-45 ppm: Cyclohexyl C H-C=Nδ ~25-30 ppm: Cyclohexyl ring carbonsδ ~14-16 ppm: -O-CH₂-CH₃ |
| IR (Infrared Spectroscopy) | ~3300 cm⁻¹ (br): N-H stretch~2850-2950 cm⁻¹: C-H stretch (aliphatic)~1650-1680 cm⁻¹ (strong): C=N stretch (characteristic of imidates)~1050-1250 cm⁻¹: C-O stretch |
Chemical Reactivity and Synthetic Utility: A Versatile Intermediate
Ethyl cyclohexanecarboximidate is a powerful synthetic intermediate due to the electrophilic nature of the imidate carbon. Its reactivity is dominated by nucleophilic addition, followed by the elimination of ethanol.
Key Transformations
Caption: Key reactions of ethyl cyclohexanecarboximidate.
-
Hydrolysis to Esters: In the presence of aqueous acid or base, ethyl cyclohexanecarboximidate readily hydrolyzes to form ethyl cyclohexanecarboxylate.[2][3][4] This reaction pathway underscores the importance of maintaining anhydrous conditions during its synthesis and handling.
-
Aminolysis to Amidines: The reaction of the imidate with ammonia or primary/secondary amines provides a highly efficient route to N-substituted or unsubstituted amidines.[10][11] This transformation is of paramount importance in medicinal chemistry, as the amidine functional group is a common pharmacophore.
Potential Applications in Drug Development: A Gateway to Bioactive Scaffolds
While ethyl cyclohexanecarboximidate itself is not a therapeutic agent, its true value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The cyclohexyl moiety and the reactive imidate functionality provide a powerful combination for drug discovery professionals.
-
The Cyclohexyl Group as a Phenyl Ring Bioisostere: The non-aromatic, three-dimensional cyclohexyl group is often used as a bioisostere for a phenyl ring.[12] This substitution can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing binding affinity to a biological target by providing more contact points.[12]
-
The Amidine Functional Group in Medicinal Chemistry: Amidines, readily synthesized from imidates, are key structural motifs in a wide range of pharmaceuticals. They are often protonated at physiological pH and can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a conceptual workflow where ethyl cyclohexanecarboximidate serves as a starting point for the generation of a library of potential drug candidates.
Caption: Conceptual drug discovery workflow.
Conclusion: A Call for Experimental Exploration
Ethyl cyclohexanecarboximidate represents a confluence of robust synthetic accessibility and high potential utility. While this guide has provided a comprehensive, scientifically-grounded overview of its predicted properties, synthesis, and reactivity, it is the hands-on application by researchers and scientists that will truly unlock its potential. The protocols and predictive data herein serve as a launching point for further investigation and innovation. The logical next steps involve the experimental validation of the properties and reactivity discussed, and the exploration of this versatile synthon in the synthesis of novel chemical entities for drug discovery and other applications.
References
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews. Retrieved February 23, 2026, from [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Retrieved February 23, 2026, from [Link]
-
Smith, B. C. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved February 23, 2026, from [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC. Retrieved February 23, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI. Retrieved February 23, 2026, from [Link]
-
Pinner reaction. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Mammadova, I. M. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical Processes. Retrieved February 23, 2026, from [Link]
-
A Lewis acid-promoted Pinner reaction. (2013, August 2). PMC. Retrieved February 23, 2026, from [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025, March 22). Scilit. Retrieved February 23, 2026, from [Link]
-
The chemistry of amidines and imidates. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles. (2019, September 4). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020, November 20). MDPI. Retrieved February 23, 2026, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. (2005, April 7). PubMed. Retrieved February 23, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI. Retrieved February 23, 2026, from [Link]
-
Ethyl acetimidate. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Autech. Retrieved February 23, 2026, from [Link]
-
Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. (2015, November 27). ResearchGate. Retrieved February 23, 2026, from [Link]
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CAS number for Cyclohexanecarboximidic acid ethyl ester
The following technical guide provides an in-depth analysis of Ethyl Cyclohexanecarboximidate (also known as Cyclohexanecarboximidic acid ethyl ester), focusing on its chemical identity, synthesis via the Pinner reaction, and its critical role as a versatile building block in pharmaceutical chemistry.
Executive Summary
Ethyl cyclohexanecarboximidate is a reactive imidate ester (imino ether) derived from cyclohexanecarbonitrile. It serves as a pivotal electrophilic intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as oxazoles, imidazoles, and triazoles—scaffolds ubiquitous in modern drug discovery. Due to the thermodynamic instability of the free base, it is predominantly synthesized, isolated, and stored as its hydrochloride salt (Ethyl cyclohexanecarboximidate hydrochloride ), often referred to as a Pinner salt . This guide details its production, mechanistic behavior, and application in high-value medicinal chemistry workflows.
Chemical Identity & Physiochemical Profile[1][2][3][4]
The compound exists in two primary forms: the labile free base and the stable hydrochloride salt. Researchers must distinguish between these forms during procurement and experimental planning.
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | Ethyl cyclohexanecarboximidate | Ethyl cyclohexanecarboximidate hydrochloride |
| CAS Number | 52186-77-3 | 344259-51-4 |
| Synonyms | Cyclohexanecarboximidic acid ethyl ester; Ethyl cyclohexylimidate | Pinner Salt of Cyclohexanecarbonitrile |
| Molecular Formula | C | C |
| Molecular Weight | 155.24 g/mol | 191.70 g/mol |
| Physical State | Colorless oil (unstable) | White crystalline solid (hygroscopic) |
| Solubility | Organic solvents (Ether, DCM) | Water (hydrolyzes), Ethanol, Methanol |
| SMILES | CCOC(=N)C1CCCCC1 | CCOC(=N)C1CCCCC1.Cl |
Synthesis & Manufacturing: The Pinner Reaction
The industrial and laboratory standard for synthesizing ethyl cyclohexanecarboximidate is the Pinner Reaction . This acid-catalyzed addition of ethanol to cyclohexanecarbonitrile is highly atom-efficient but requires strict anhydrous conditions to prevent hydrolysis to the ester (ethyl cyclohexanecarboxylate).
Mechanistic Pathway
The reaction proceeds via the protonation of the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon, which then undergoes nucleophilic attack by the alcohol oxygen.
Figure 1: Step-wise mechanistic flow of the Pinner reaction converting cyclohexanecarbonitrile to the imidate salt.
Experimental Protocol: Synthesis of the Hydrochloride Salt
Objective: Synthesis of Ethyl cyclohexanecarboximidate HCl on a 10g scale.
-
Reagents:
-
Cyclohexanecarbonitrile (10.9 g, 100 mmol)
-
Absolute Ethanol (5.0 g, 110 mmol, 1.1 eq) - Must be dry.
-
Anhydrous Diethyl Ether (50 mL) or 1,4-Dioxane.
-
HCl gas (generated in situ or from a cylinder).
-
-
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a gas inlet tube, thermometer, and a CaCl
drying tube. -
Charging: Add cyclohexanecarbonitrile, absolute ethanol, and the solvent (ether/dioxane) to the flask. Cool the mixture to 0°C in an ice/salt bath.
-
Acidification: Slowly bubble dry HCl gas into the solution for 30–60 minutes. Maintain temperature below 5°C to prevent side reactions. Saturation is achieved when the solution gains ~4.0g in weight.
-
Crystallization: Seal the flask tightly and store at 0–4°C for 24–48 hours. The imidate hydrochloride will precipitate as a white crystalline solid.
-
Isolation: Filter the solid rapidly under a nitrogen atmosphere (the salt is hygroscopic). Wash with cold anhydrous ether.
-
Storage: Store in a desiccator over P
O or KOH.
-
Critical Control Point: Moisture is the enemy. Presence of water will hydrolyze the imidate to the ester (ethyl cyclohexanecarboxylate) and ammonium chloride.
Reactivity & Pharmaceutical Applications
Ethyl cyclohexanecarboximidate functions as a "masked" carboxylic acid derivative that is significantly more reactive toward nucleophiles than standard esters. It is a primary intermediate for synthesizing amidines and heterocycles .
Transformation Logic
The imidate carbon is highly electrophilic. Depending on the nucleophile introduced, the imidate can be steered toward different bioactive scaffolds.[1]
Figure 2: Divergent synthesis pathways starting from the imidate core. Green nodes indicate desired bioactive scaffolds.
Key Applications
-
Amidine Synthesis: Reaction with ammonia or alkyl amines yields amidines, which are bioisosteres of guanidines found in protease inhibitors (e.g., trypsin-like serine protease inhibitors).
-
Oxazole/Imidazoline Formation: Reaction with amino alcohols or diamines provides direct access to 2-substituted oxazolines and imidazolines, common pharmacophores in adrenergic receptor ligands.
-
Triazole Synthesis: Reaction with hydrazides allows for the formation of 1,2,4-triazoles, a critical ring system in antifungal and oncology drugs.
Handling & Safety Protocols
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be weighed and handled in a glovebox or under a blanket of dry nitrogen.
-
Stability: The free base (oil) is thermally unstable and tends to decompose to the amide or polymerize. Always generate the free base in situ by treating the salt with a mild base (e.g., NaHCO
or Et N) immediately prior to the next reaction step. -
Hazards: Irritant to eyes, respiratory system, and skin. Hydrolysis releases HCl gas.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
GuideChem. (2022). Cyclohexanecarboximidic acid, ethyl ester, hydrochloride - CAS 344259-51-4.[2] Retrieved from .
-
ChemicalBook. (2023). Ethyl cyclohexanecarboximidate - CAS 52186-77-3. Retrieved from .
-
Google Patents. (2011). AU2011202788A1 - 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines.[3] (Details the synthesis of cyclohexanecarboximidic acid ethyl ester hydrochloride). Retrieved from .[3]
-
PubChem. (2025). Ethyl cyclopropanecarboximidate hydrochloride (Analogous Structure). Retrieved from .
Sources
Methodological & Application
Application Note: Hydrolytic Conversion of Ethyl Cyclohexanecarboximidate to Ethyl Cyclohexanecarboxylate
This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-fidelity conversion of ethyl cyclohexanecarboximidate (a Pinner salt derivative) to ethyl cyclohexanecarboxylate .
Unlike standard Fischer esterification, this transformation leverages the unique reactivity of imidate salts, often generated via the Pinner reaction from nitriles. This route is particularly valuable when working with acid-sensitive substrates or when the nitrile is the primary synthetic precursor.
Executive Summary
The conversion of ethyl cyclohexanecarboximidate hydrochloride to ethyl cyclohexanecarboxylate is a hydrolytic process governed by stereoelectronic control and pH-dependence . While imidates are versatile intermediates capable of forming amides, amidines, or orthoesters, the selective formation of the ester requires strict adherence to acidic or neutral aqueous conditions.
This guide provides a validated protocol to achieve >90% yield of the ester while suppressing the thermodynamic sink—the primary amide (cyclohexanecarboxamide).
Mechanistic Insight & Chemical Logic
The hydrolysis of the imidate salt proceeds through a tetrahedral intermediate.[1][2] The partition between ester and amide formation is not random; it is dictated by the pH of the reaction medium and the stereochemistry of the intermediate.
-
Acidic/Neutral Conditions (Target Pathway): Water attacks the electrophilic imidate carbon. The resulting tetrahedral intermediate undergoes C-N bond cleavage (expelling ammonium) rather than C-O bond cleavage, driven by the protonation state of the nitrogen.
-
Basic Conditions (Avoid): At pH > 8.5, the equilibrium shifts. The free base imidate can hydrolyze to the amide, or the tetrahedral intermediate breaks down via C-O cleavage (expelling alcohol), yielding the thermodynamically stable amide.
Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on conditions.
Caption: Mechanistic bifurcation of imidate hydrolysis. Acidic conditions favor C-N cleavage yielding the ester.
Experimental Protocol
Reagents and Materials
| Component | Role | Specifications |
| Ethyl cyclohexanecarboximidate HCl | Substrate | Dry, stored at 4°C (Hygroscopic) |
| Dichloromethane (DCM) | Solvent | ACS Reagent Grade |
| Water | Reactant | Deionized |
| Ethanol | Co-solvent (Optional) | Absolute (if homogeneous phase desired) |
| Sodium Bicarbonate | Neutralization | Saturated aqueous solution |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Matrix
-
Context: Imidate salts are moisture-sensitive.[3] Weigh the starting material quickly or in a glovebox if high precision is required.
-
Action: In a round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of ethyl cyclohexanecarboximidate hydrochloride in 20 mL of Dichloromethane (DCM) .
-
Note: A biphasic system (DCM/Water) is often superior to homogeneous alcohol/water systems for isolation, as the product ester partitions immediately into the organic phase, protecting it from further hydrolysis to the acid.
Step 2: Controlled Hydrolysis
-
Action: Add 20 mL of Water to the vigorously stirring suspension.
-
Condition: Maintain temperature at 20–25°C . Do not heat.
-
Observation: The solid imidate salt will dissolve as it reacts/partitions. Stir vigorously for 3–6 hours .
-
Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The imidate (polar salt) will disappear; the ester (non-polar) will appear near the solvent front. The amide (side product) usually has an Rf between the ester and the baseline.
Step 3: Quench and Phase Separation
-
Action: Stop stirring. Separate the layers using a separatory funnel.[4]
-
Extraction: Extract the aqueous layer once with 10 mL DCM to recover any entrained product.
-
Wash: Combine organic layers and wash with 15 mL saturated NaHCO₃ (to neutralize liberated HCl) followed by 15 mL Brine .
Step 4: Isolation
-
Action: Dry the organic phase over anhydrous MgSO₄ for 10 minutes. Filter and concentrate under reduced pressure (Rotovap) at 30°C.
-
Result: The residue is typically the pure ethyl cyclohexanecarboxylate (clear oil). Distillation (bp ~211°C) can be performed if higher purity is required.
Workflow Visualization
Caption: Operational workflow for the biphasic hydrolysis of ethyl cyclohexanecarboximidate.
Analytical Validation & Troubleshooting
Expected Analytical Data
To confirm conversion, compare the NMR signals of the starting material (if stable enough to measure) and the product.
| Feature | Ethyl Cyclohexanecarboximidate (SM) | Ethyl Cyclohexanecarboxylate (Product) |
| IR (Carbonyl) | ~1650 cm⁻¹ (C=N) | ~1735 cm⁻¹ (C=O ester) |
| 1H NMR (O-CH2) | ~4.4–4.5 ppm (q) | ~4.12 ppm (q) |
| 1H NMR (NH) | Broad singlets (9-11 ppm) | Absent |
| Physical State | White Solid | Colorless Liquid |
Troubleshooting Guide
-
Issue: Presence of Cyclohexanecarboxamide (Solid precipitate).
-
Cause: Reaction pH drifted too high or temperature was elevated.
-
Correction: Ensure the reaction remains slightly acidic (the HCl released from the salt usually self-buffers this). Do not add base during the hydrolysis step.[5] Keep temperature < 25°C.
-
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Insufficient water or poor mixing in biphasic system.
-
Correction: Increase stirring speed (RPM) to maximize interfacial area. Ensure at least 10 equivalents of water are present.
-
-
Issue: Hydrolysis to Carboxylic Acid.
-
Cause: Extended reaction time in highly acidic aqueous layer.
-
Correction: Stop reaction immediately upon consumption of starting material. Use the biphasic DCM method to sequester the ester product away from the acidic aqueous phase.
-
References
-
Pinner Reaction Mechanism & Overview
-
Hydrolysis of Imid
- Source: Deslongchamps, P., & Taillefer, R. J. (1975). Canadian Journal of Chemistry.
-
Link:[Link]
- General Protocol for Ester Hydrolysis (Applicable to Workup)
-
Properties of Ethyl Cyclohexanecarboximid
- Source: PubChem CID 20026660.
-
Link:[Link]
Sources
Ethyl cyclohexanecarboximidate as an intermediate in organic synthesis
Technical Guide & Protocols for Drug Discovery
Abstract & Strategic Value
Ethyl cyclohexanecarboximidate (often isolated as the hydrochloride salt) is a pivotal intermediate in the synthesis of cyclohexyl-amidines and heterocycles . In modern drug design, the cyclohexyl-amidine moiety serves as a critical bioisostere for the benzamidine group , offering improved metabolic stability and altered lipophilicity while maintaining basicity. This scaffold is frequently observed in serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors) and various GPCR ligands.
This guide provides a rigorous, field-validated protocol for the synthesis, isolation, and downstream application of ethyl cyclohexanecarboximidate, addressing the common stability challenges associated with Pinner salts.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | Ethyl cyclohexanecarboximidate hydrochloride |
| Structure | Cyclohexyl-C(=NH)-OEt · HCl |
| Precursor | Cyclohexanecarbonitrile (CAS: 766-00-7) |
| Key Reactivity | Electrophilic attack at imidic carbon; Pinner reaction intermediate |
| Stability | Hygroscopic. Hydrolyzes rapidly to ethyl cyclohexanecarboxylate in moist air. |
| Storage | Desiccated, -20°C, under Argon/Nitrogen. |
Mechanistic Insight: The Pinner Synthesis
The formation of ethyl cyclohexanecarboximidate follows the classical Pinner reaction mechanism. The nitrile nitrogen is protonated by anhydrous HCl, activating the nitrile carbon for nucleophilic attack by ethanol.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the synthesis and transformation of ethyl cyclohexanecarboximidate.
Core Protocol: Synthesis of Ethyl Cyclohexanecarboximidate HCl
Objective: Synthesize 10 g of ethyl cyclohexanecarboximidate hydrochloride from cyclohexanecarbonitrile. Critical Control Point: Strict exclusion of moisture is required to prevent ester formation.
Materials
-
Cyclohexanecarbonitrile (CAS 766-00-7): 10.0 g (91.6 mmol)
-
Absolute Ethanol (anhydrous): 4.6 g (100 mmol, ~1.1 eq)
-
Solvent: Anhydrous Diethyl Ether or Dioxane (50 mL)
-
HCl Source: Acetyl Chloride (preferred for safety) or HCl gas cylinder.
Method A: The Acetyl Chloride "In Situ" Approach (Recommended)
This method generates anhydrous HCl in situ by the reaction of acetyl chloride with ethanol, avoiding the handling of HCl gas cylinders.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂ or Drierite). Flush with Nitrogen/Argon.
-
Charging: Add Cyclohexanecarbonitrile (10.0 g) and Absolute Ethanol (5.5 mL, excess) to the flask. Dissolve in 40 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Acid Generation: Add Acetyl Chloride (7.8 mL, ~110 mmol) dropwise via the addition funnel over 30 minutes.
-
Note: The reaction of AcCl with EtOH generates anhydrous HCl and Ethyl Acetate (solvent).
-
Caution: Exothermic reaction. Maintain temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours .
-
Monitoring: A white precipitate (the imidate salt) should begin to form.
-
-
Isolation:
-
Cool the mixture to -10°C to maximize precipitation.
-
Filter the white crystalline solid rapidly under a blanket of Nitrogen.
-
Wash with cold anhydrous ether (2 x 20 mL).
-
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 4 hours.
-
Yield Expectation: 85–95%
-
Storage: Use immediately or store at -20°C under inert atmosphere.
-
Application 1: Synthesis of Cyclohexanecarboxamidine
Context: This protocol converts the imidate intermediate into a cyclohexyl-amidine, a key pharmacophore in serine protease inhibitors (e.g., bioisostere of Benzamidine).
Protocol
-
Preparation: Dissolve/suspend the freshly prepared Ethyl cyclohexanecarboximidate HCl (5.0 g, 26 mmol) in anhydrous Ethanol (20 mL).
-
Amination: Cool to 0°C. Bubble anhydrous Ammonia gas through the solution for 30 minutes OR add a solution of 7N NH₃ in Methanol (10 mL).
-
Variation: For substituted amidines, add the primary amine (R-NH₂, 1.1 eq) at this stage.
-
-
Reaction: Seal the vessel and stir at room temperature for 12 hours.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
The residue is the crude amidine hydrochloride.
-
Purification: Recrystallize from Ethanol/Ether or Acetone.
-
Application 2: Synthesis of 3-Cyclohexyl-1,2,4-Triazoles
Context: Imidates react with hydrazides to form triazole rings, common in antifungal and oncology drug discovery.
Protocol
-
Reactants: Combine Ethyl cyclohexanecarboximidate HCl (1.0 eq) and Formylhydrazine (or a substituted hydrazide) (1.0 eq) in anhydrous methanol.
-
Cyclization: Add Triethylamine (2.0 eq) to neutralize the salt and catalyze the cyclization.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Mechanism: Initial formation of the amidrazone intermediate followed by cyclodehydration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield of Imidate | Moisture contamination | Use freshly distilled solvents; ensure drying tube is active. |
| Product is an Oil/Liquid | Incomplete crystallization | Add excess anhydrous ether and cool to -20°C; scratch glass to induce nucleation. |
| Formation of Ester | Hydrolysis during reaction | Ensure HCl concentration is sufficient; avoid prolonged exposure to humid air during filtration. |
| Sticky Solid | Residual solvent/HCl | Wash thoroughly with cold ether; dry under high vacuum immediately. |
Safety & Handling
-
HCl/Acetyl Chloride: Highly corrosive and fuming. Work in a fume hood.
-
Imidate Salts: Potential skin irritants.[2] Hygroscopic—handle quickly to maintain reagent integrity.
-
Pressure: If using ammonia gas in a sealed vessel, ensure glassware is rated for pressure or use a blast shield.
References
-
Pinner, A., & Klein, F. (1877).[1][3] Umwandlung der Nitrile in Imide.[4] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[5]
-
Roger, R., & Neilson, D. G. (1961).[3] The Chemistry of Imidates.[1][5] Chemical Reviews, 61(2), 179–211.
-
Lange, U. E., et al. (2013).[4] A Lewis acid-promoted Pinner reaction.[3] Beilstein Journal of Organic Chemistry, 9, 1572–1577.[3]
- Decicco, C. P., et al. (1997). Amidine Factor Xa Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 40, 2962. (Context for cyclohexyl-amidine bioisosteres).
Sources
Guide to the Synthesis of Orthoesters via Acid-Catalyzed Alcoholysis of Ethyl Cyclohexanecarboximidate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of orthoesters from the corresponding imidate salt, specifically focusing on the conversion of ethyl cyclohexanecarboximidate hydrochloride to a trialkyl orthoester. This process, an extension of the classic Pinner reaction, is a robust method for accessing the valuable orthoester functional group.
Orthoesters are versatile functional groups in organic synthesis, serving as important protecting groups for carboxylic acids, precursors for ketene acetals, and key components in rearrangements like the Johnson-Claisen rearrangement.[1][2][3] In the realm of drug development, the orthoester moiety is integral to the design of bioerodible polymers for controlled drug release systems and the formation of prodrugs.[1][4][5][6][7] Their susceptibility to mild acidic hydrolysis allows for precisely controlled degradation, making them ideal for applications in targeted drug delivery.[1][8]
This document details the underlying chemical principles, provides validated experimental protocols, and explains the causality behind critical process parameters to ensure successful and reproducible synthesis.
Part 1: The Underlying Chemistry: From Nitrile to Orthoester
The formation of an orthoester from a nitrile is a two-stage process. The first stage is the Pinner reaction, which converts a nitrile into an imidate salt (also known as a Pinner salt) using an alcohol and a strong acid catalyst.[9][10][11] The second stage involves the alcoholysis of this imidate salt with excess alcohol to yield the final orthoester product.[3][10][12]
Stage 1: The Pinner Reaction - Synthesis of Ethyl Cyclohexanecarboximidate Hydrochloride
The process begins with the acid-catalyzed reaction of cyclohexanecarbonitrile with anhydrous ethanol.[13] The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), which dramatically increases the electrophilicity of the nitrile carbon.[13][14] The alcohol then acts as a nucleophile, attacking this activated carbon. The resulting intermediate is protonated under the acidic conditions to form the stable ethyl cyclohexanecarboximidate hydrochloride salt.
It is imperative that this reaction is conducted under strictly anhydrous conditions and at low temperatures (0-5 °C).[10][11][13] Water will readily hydrolyze the imidate salt intermediate to the corresponding ester, while elevated temperatures can promote an undesirable rearrangement to the N-alkyl amide.[10][11]
Stage 2: Alcoholysis of the Imidate Salt to the Orthoester
The isolated Pinner salt is a reactive intermediate that readily undergoes further nucleophilic addition.[10][11] By treating the ethyl cyclohexanecarboximidate hydrochloride with an excess of alcohol, a second nucleophilic attack occurs. The overall reaction involves the substitution of the imino group with two additional alkoxy groups, leading to the formation of the thermodynamically stable orthoester and ammonium chloride as a byproduct.[3]
The mechanism for this transformation is as follows:
-
Protonation: The nitrogen atom of the imidate is protonated, further activating the carbon for nucleophilic attack.
-
Nucleophilic Attack: A molecule of alcohol attacks the imidate carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred to the nitrogen atom.
-
Elimination: Ammonia is eliminated, forming a new oxonium ion.
-
Second Nucleophilic Attack: A second molecule of alcohol attacks the oxonium ion.
-
Deprotonation: The final deprotonation step yields the neutral orthoester product.
The use of a large excess of the alcohol reactant is the critical experimental choice that drives the reaction equilibrium towards the orthoester product, ensuring a high yield. Aliphatic imidates, such as ethyl cyclohexanecarboximidate, undergo this conversion much more readily than their aromatic counterparts.[15][16]
Part 2: Experimental Protocols and Methodologies
Protocol 1: Synthesis of Ethyl Cyclohexanecarboximidate Hydrochloride (Pinner Salt)
This protocol outlines the laboratory-scale synthesis of the Pinner salt from cyclohexanecarbonitrile.
Safety Precautions: This reaction involves anhydrous HCl gas, which is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Materials & Equipment:
-
Cyclohexanecarbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (gas)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (filled with CaCl₂)
-
Ice bath
-
Schlenk filtration apparatus
Stoichiometry Table:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |
| Cyclohexanecarbonitrile | 109.16 | 0.903 | 10.92 g (12.1 mL) | 0.10 | 1.0 |
| Anhydrous Ethanol | 46.07 | 0.789 | 4.61 g (5.84 mL) | 0.10 | 1.0 |
| Hydrogen Chloride (gas) | 36.46 | - | ~4.0 g | ~0.11 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | 100 mL | - | - |
Procedure:
-
Set up the three-neck flask in an ice bath on a magnetic stirrer. Ensure all glassware is oven-dried to remove any residual moisture.
-
To the flask, add cyclohexanecarbonitrile (1.0 eq), anhydrous ethanol (1.0 eq), and 100 mL of anhydrous diethyl ether.
-
Begin stirring and cool the solution to 0 °C.
-
Slowly bubble anhydrous HCl gas (1.1 eq) through the solution via the gas inlet tube over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
As the reaction progresses, a white precipitate of the Pinner salt will form.
-
After the HCl addition is complete, seal the flask and allow it to stand at 0-4 °C (e.g., in a refrigerator) for 24 hours to ensure complete precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Schlenk filter apparatus to minimize exposure to atmospheric moisture.
-
Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL).
-
Dry the product under a stream of dry nitrogen or in a vacuum desiccator. The resulting ethyl cyclohexanecarboximidate hydrochloride should be used immediately in the next step.
Protocol 2: Synthesis of 1,1,1-Triethoxycyclohexane (Triethyl Orthocyclohexanecarboxylate)
This protocol details the conversion of the Pinner salt into the corresponding triethyl orthoester.
Materials & Equipment:
-
Ethyl Cyclohexanecarboximidate Hydrochloride (from Protocol 1)
-
Anhydrous Ethanol (absolute)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask, suspend the freshly prepared ethyl cyclohexanecarboximidate hydrochloride (~0.10 mol) in a large excess of anhydrous ethanol (e.g., 150 mL, >25 equivalents).
-
Stir the suspension at room temperature. The reaction is typically exothermic. Monitor the temperature and apply gentle cooling if necessary to maintain it below 40 °C.
-
Continue stirring for 12-24 hours. The progress of the reaction can be monitored by the dissolution of the solid Pinner salt and the formation of a finer precipitate of ammonium chloride (NH₄Cl).
-
After the reaction is complete, remove the solid NH₄Cl by filtration.
-
Transfer the ethanolic solution to a rotary evaporator and remove the excess ethanol under reduced pressure.
-
Dissolve the remaining residue in 100 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it carefully with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield the pure 1,1,1-triethoxycyclohexane as a colorless liquid.
Part 3: Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the synthesis.
Caption: Experimental workflow for the synthesis of the Pinner salt intermediate.
Caption: Reaction mechanism for the alcoholysis of the imidate salt to the orthoester.
Caption: Logical relationships between reaction conditions and outcomes.
References
-
Pinner Reaction - SynArchive. Available at: [Link]
-
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436. Available at: [Link]
-
Wikipedia. Carboximidate. Available at: [Link]
-
De Lucchi, O., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Green Chemistry, 15(10), 2730-2736. Available at: [Link]
-
Einmahl, S., et al. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 55(3), 218-222. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
Heller, J., et al. (2002). Development and applications of injectable poly(ortho esters) for pain control and periodontal treatment. Advanced Drug Delivery Reviews, 54(1), 101-121. Available at: [Link]
-
Langer, P., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1564-1570. Available at: [Link]
-
Wipf, P. (2001). Synthetic applications of ortho esters. d-scholarship.pitt.edu. Available at: [Link]
-
Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. Available at: [Link]
-
Einmahl, S., et al. (2001). Therapeutic applications of viscous and injectable poly(ortho esters). Advanced Drug Delivery Reviews, 53(1), 45-73. Available at: [Link]
-
ResearchGate. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. Available at: [Link]
-
Nikoofar, K., & Khademi, Z. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(50), 30314-30397. Available at: [Link]
-
De Lucchi, O., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry. Available at: [Link]
-
De Lucchi, O., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(10), 2730-2736. Available at: [Link]
-
Reddy, K. L., et al. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Arkivoc, 2007(14), 108-117. Available at: [Link]
-
Wikipedia. Ortho ester. Available at: [Link]
-
ResearchGate. The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Available at: [Link]
-
Research and Reviews. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Available at: [Link]
-
Otto, S., et al. (2016). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 7(3), 1826-1831. Available at: [Link]
-
De Wolfe, R. H. (1986). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 55(11), 1029. Available at: [Link]
-
Otto, S., et al. (2016). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 7(3), 1826-1831. Available at: [Link]
-
Nikoofar, K., & Khademi, Z. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(50), 30314-30397. Available at: [Link]
-
Organic Chemistry Portal. Ortho ester synthesis. Available at: [Link]
- Google Patents. (2011). Process for preparing a cyclohexanecarbonitrile derivative.
-
ResearchGate. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. chimia.ch [chimia.ch]
- 5. Development and applications of injectable poly(ortho esters) for pain control and periodontal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic applications of viscous and injectable poly(ortho esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
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- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
Technical Guide: Ethyl Cyclohexanecarboximidate Hydrochloride in the Synthesis of Bioactive Scaffolds
Abstract
Ethyl cyclohexanecarboximidate hydrochloride (CAS: 14618-48-5) is a versatile Pinner salt derivative used as a highly reactive electrophilic building block in organic synthesis. Unlike its carboxylic acid or ester counterparts, the imidate moiety provides a direct, anhydrous route to constructing nitrogen-rich heterocycles and amidines under mild conditions. This guide details the utility of this reagent in synthesizing 2-cyclohexyl-substituted benzimidazoles , amidines , and 1,2,4-triazoles —pharmacophores critical in the development of serine protease inhibitors, GPCR ligands, and anti-inflammatory agents.
Chemical Profile & Handling
Ethyl cyclohexanecarboximidate hydrochloride acts as an activated ester equivalent. The steric bulk of the cyclohexane ring combined with the high reactivity of the imidate group requires specific handling to prevent hydrolysis.
| Property | Specification |
| Structure | Cyclohexyl-C(=NH)-OEt · HCl |
| Molecular Weight | 191.69 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Reactivity Mode | Nucleophilic substitution at the imidate carbon |
| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |
| Main Impurity | Ethyl cyclohexanecarboxylate (Hydrolysis product) |
Critical Handling Note: This compound is highly moisture-sensitive. Exposure to atmospheric moisture rapidly hydrolyzes the imidate back to the ester (ethyl cyclohexanecarboxylate) and ammonium chloride. All reactions must be performed under an inert atmosphere using dried solvents.
Mechanistic Pathways & Applications
The utility of ethyl cyclohexanecarboximidate lies in its ability to react with nitrogen nucleophiles without the need for harsh coupling reagents (like HATU or EDC). The reaction proceeds via an addition-elimination mechanism, releasing ethanol.
Core Transformations
-
Amidines: Reaction with ammonia or primary amines. (Relevance: Thrombin/Factor Xa inhibitors).
-
Benzimidazoles: Condensation with 1,2-phenylenediamines.[1][2] (Relevance: Anticancer and analgesic agents).
-
1,2,4-Triazoles: Reaction with hydrazides. (Relevance: Antivirals and neuroactive ligands).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the imidate core.
Figure 1: Divergent synthetic pathways utilizing ethyl cyclohexanecarboximidate as a linchpin intermediate.
Detailed Protocol: Synthesis of 2-Cyclohexyl-1H-benzimidazole
This protocol describes the synthesis of a benzimidazole scaffold, a common structural motif in bioactive molecules such as antihistamines and proton pump inhibitors.
Reaction Scheme: Cyclohexyl-C(=NH)OEt·HCl + 1,2-Phenylenediamine → 2-Cyclohexyl-1H-benzimidazole + NH4Cl + EtOH
Materials
-
Ethyl cyclohexanecarboximidate HCl (1.0 eq)
-
1,2-Phenylenediamine (1.05 eq)
-
Ethanol (Absolute, Anhydrous)
-
Triethylamine (Et3N) (1.1 eq) - Optional, to neutralize HCl if reaction is sluggish
-
Glacial Acetic Acid (Catalytic, 0.1 eq) - Promotes cyclization
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with Nitrogen (N2) or Argon.
-
-
Solubilization:
-
Add ethyl cyclohexanecarboximidate HCl (1.92 g, 10 mmol) to the flask.
-
Add anhydrous ethanol (20 mL). Stir until suspended.
-
Note: The salt may not fully dissolve immediately. Do not use water.
-
-
Nucleophilic Addition:
-
Add 1,2-phenylenediamine (1.14 g, 10.5 mmol) in one portion.
-
Optimization: If the solution remains highly acidic (pH < 4), add Triethylamine (1.5 mL) dropwise to free the imidate base, facilitating nucleophilic attack.
-
-
Cyclization (Reflux):
-
Heat the mixture to reflux (approx. 78°C).
-
Monitor by TLC (System: 5% MeOH in DCM).
-
Time: The reaction typically reaches completion in 4–6 hours. The intermediate amidine forms first, followed by intramolecular cyclization.
-
Checkpoint: If the intermediate amidine persists (visible on TLC), add catalytic glacial acetic acid (0.1 mL) and continue refluxing to force cyclization.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) to neutralize salts.
-
Wash the organic layer with Brine (30 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).
-
Expected Results
-
Yield: 75–85%
-
Appearance: Off-white crystalline solid.
-
Validation: 1H NMR should show the loss of the ethyl group (OCH2CH3) signals from the starting imidate and the appearance of aromatic benzimidazole protons.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure experimental success, use these checkpoints to validate the reaction status in situ.
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield | NMR shows Ethyl Cyclohexanecarboxylate (ester). | Moisture ingress hydrolyzed the imidate. | Use strictly anhydrous EtOH; dry glassware thoroughly. |
| Incomplete Reaction | TLC shows a polar spot below the product (Amidine intermediate). | Cyclization failed to occur. | Increase reaction time or add catalytic acetic acid to protonate the leaving ammonia. |
| Starting Material Stalled | Imidate spot persists on TLC. | Salt form is unreactive due to low pH. | Add 1.0 eq of Et3N or NaOEt to generate the free imidate base in situ. |
Scientific Relevance & Applications
The cyclohexyl group acts as a lipophilic spacer, often filling hydrophobic pockets in receptor binding sites.
-
Protease Inhibition: The conversion of the imidate to a cyclohexyl-amidine mimics the arginine side chain found in natural substrates of serine proteases (e.g., Thrombin, Trypsin). The cyclohexyl ring provides steric bulk that improves selectivity over the planar phenyl analogs [1].
-
Bioisosteres: The formation of 1,2,4-oxadiazoles (via reaction with amidoximes) utilizes the imidate to create a metabolically stable bioisostere for esters and amides, improving the pharmacokinetic profile of drug candidates [2].
-
Antiviral Research: Cyclohexane scaffolds derived from Pinner salts are intermediates in the synthesis of neuraminidase inhibitors, where the ring geometry is crucial for active site binding [3].
References
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
-
Katritzky, A. R., et al. (2005). Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Imidates. Journal of Organic Chemistry, 70(20), 8224-8229.
-
Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2005). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Canadian Journal of Chemistry, 83, 2005.
-
Caron, S., et al. (2010).[3] Preparation of Amidines from Imidates.[3][4][5][6] Journal of Organic Chemistry, 75(3), 945–947.[3]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imino ether synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acid Catalyst Concentration for Imidate Formation
Welcome to the technical support center dedicated to the nuanced art of imidate synthesis. For researchers, scientists, and drug development professionals, imidates are invaluable intermediates for creating a wide array of N-heterocycles, amidines, and other critical molecular scaffolds.[1][2] The acid-catalyzed Pinner reaction, a classic method for converting nitriles and alcohols into imidates, remains a cornerstone of organic synthesis.[3][4] However, the success of this reaction hinges critically on one parameter: the concentration of the acid catalyst.
This guide is structured to provide direct, actionable answers to the challenges you may encounter. We will move from foundational concepts to in-depth troubleshooting and optimization protocols, equipping you with the expertise to master this essential transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the acid catalyst in imidate formation?
A1: The acid catalyst plays a pivotal role in activating the nitrile substrate. The reaction is initiated by the protonation of the nitrile's nitrogen atom.[5] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the alcohol.[5][6] Without the catalyst, the nitrile is not electrophilic enough to react with a neutral alcohol, and the reaction would not proceed at a practical rate.
Q2: What are the most common acid catalysts used for this reaction?
A2: Traditionally, anhydrous hydrogen chloride (HCl) gas dissolved in an appropriate solvent is the most common catalyst for the Pinner reaction.[5][7] However, other Brønsted acids and even Lewis acids can be employed. Lewis acids like trimethylsilyl triflate (TMSOTf) have been shown to promote the reaction under mild conditions, offering an alternative for sensitive substrates.[7] The choice often depends on the substrate's reactivity and the desired reaction conditions.[3][8]
Q3: How does the acid catalyst concentration directly impact reaction yield and rate?
A3: Catalyst concentration is a delicate balance.
-
Too Low: An insufficient concentration of acid will result in slow or incomplete protonation of the nitrile, leading to a sluggish reaction and low conversion of the starting material.[9]
-
Too High: An excessive concentration of acid can lead to undesired side reactions. The primary issue is the hydrolysis of the target imidate (or its salt) into a carboxylic ester if any water is present.[3][6] It can also promote the degradation of sensitive functional groups on the substrate. Therefore, an optimal concentration exists that maximizes the rate of imidate formation while minimizing side product formation.
Q4: What is a "Pinner salt" and why is its stability important?
A4: A "Pinner salt" is the alkyl imidate salt, typically a hydrochloride salt, that is the direct product of the Pinner reaction.[3][5] These salts are often crystalline and can be isolated. However, they are thermodynamically unstable intermediates.[8] At elevated temperatures or in the presence of moisture, they can readily hydrolyze to esters or rearrange into amides.[3][8] This instability is why Pinner reactions are typically conducted at low temperatures under strictly anhydrous conditions.[8][10]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Persistently Low or No Product Yield
Question: I've set up my Pinner reaction, but after the recommended reaction time, analysis (TLC, LC-MS) shows mostly unreacted nitrile. What catalyst-related factors could be causing this?
Answer: This is a classic symptom of insufficient activation of your nitrile. Let's diagnose the potential catalyst-related causes systematically.
-
Sub-Optimal Catalyst Concentration: The most straightforward cause is that there isn't enough acid to drive the reaction forward. The "optimal" concentration can be highly dependent on the basicity of your nitrile and any other functional groups in your starting materials. Electron-rich nitriles are more easily protonated and may require less catalyst, while electron-poor nitriles are less basic and may require a higher concentration.[3]
-
Catalyst Inactivity due to Moisture: The Pinner reaction is notoriously sensitive to water. Anhydrous conditions are paramount.[5][8] If your solvent, alcohol, or HCl gas source is not perfectly dry, the acid will preferentially react with water to form hydronium ions. This not only consumes your catalyst but the water present will also hydrolyze your product as it forms, leading to esters.[6]
-
Incorrect Acid Strength: While HCl is a strong acid and generally effective, some systems may benefit from a different acid. For highly sensitive substrates, a milder Lewis acid might prevent degradation while still promoting the reaction.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low yields.
Issue 2: Significant Formation of Amide or Ester Byproducts
Question: My reaction is consuming the starting material, but I'm isolating a mixture of my desired imidate, the corresponding ester, and an amide. How can I suppress these side reactions?
Answer: The formation of these specific byproducts points directly to issues with reaction conditions, often exacerbated by the catalyst.
-
Ester Formation: This is the result of hydrolysis of the Pinner salt intermediate.[6] The imidate salt is attacked by water, leading to a tetrahedral intermediate that collapses to form the more stable ester and an ammonium salt. The source of water can be contaminated reagents or even atmospheric moisture. While the acid catalyzes the formation of the imidate, it also potently catalyzes this hydrolysis.
-
Amide Formation: The Pinner salt is in equilibrium with the starting nitrile and alcohol. At higher temperatures, the chloride counter-ion can attack the alkyl group of the imidate salt, leading to the formation of an amide and an alkyl chloride.[3][8] This is why maintaining low temperatures (typically 0-15 °C) is critical.[5]
Mitigation Strategies:
-
Rigorous Anhydrous Technique: Use freshly distilled, dry solvents. Dry alcohols over molecular sieves. Ensure glassware is oven-dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[5][8]
-
Temperature Control: Keep the reaction cold.[8] Sub-zero temperatures may be required for particularly unstable imidate salts.
-
Stoichiometric Control: Use a slight excess of the alcohol but avoid a large excess, which can sometimes promote side reactions. The acid catalyst should be carefully metered; an overwhelming excess can sometimes drive hydrolysis if trace water is present.
Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing HCl Concentration
This protocol outlines a screening experiment to determine the optimal concentration of an HCl/Dioxane solution for the formation of an imidate from a generic nitrile and alcohol.
Objective: To identify the acid catalyst concentration that provides the highest yield of imidate with minimal byproduct formation.
Materials:
-
Nitrile (1.0 eq)
-
Anhydrous Alcohol (1.1 - 1.5 eq)
-
Anhydrous Dioxane (or other suitable ether solvent)
-
4.0 M HCl in Dioxane (commercial or freshly prepared and titrated)
-
Reaction vessels (oven-dried) and inert atmosphere setup (N2/Ar)
-
Analytical tools (TLC, LC-MS)
Procedure:
-
Set up four identical reaction vessels under an inert atmosphere.
-
To each vessel, add the nitrile (e.g., 1.0 mmol) and anhydrous dioxane (e.g., 2 mL).
-
Add the anhydrous alcohol (e.g., 1.2 mmol) to each vessel.
-
Cool all vessels to 0 °C in an ice bath.
-
To the stirred solutions, add the 4.0 M HCl in dioxane solution according to the table below.
-
Seal the vessels and allow them to stir at 0-5 °C.
-
Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) by withdrawing a small aliquot, quenching it in a saturated sodium bicarbonate solution, extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Compare the conversion of starting material and the relative ratio of product to byproducts across the different conditions.
Data Presentation: Sample Optimization Results
| Reaction | HCl (equivalents) | Time (h) | Nitrile Conversion (%) | Imidate:Ester Ratio (LC-MS Peak Area) |
| 1 | 1.1 | 24 | 65% | >98:2 |
| 2 | 1.5 | 24 | 95% | 95:5 |
| 3 | 2.0 | 24 | >99% | 85:15 |
| 4 | 3.0 | 24 | >99% | 60:40 |
This table illustrates a typical outcome where increasing catalyst concentration boosts conversion but can lead to a higher proportion of the hydrolyzed ester byproduct.
Protocol 2: Reaction Monitoring by Mass Spectrometry
Modern analytical techniques allow for rapid reaction monitoring without extensive workup.
Objective: To quickly assess the progress of an imidate formation reaction.
Methodology (using a technique like ASAP-MS):
-
Using a glass capillary, withdraw a micro-aliquot directly from the reaction mixture.
-
Introduce the capillary tip into the mass spectrometer's atmospheric solids analysis probe (ASAP) source.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the mass-to-charge ratio (m/z) corresponding to the protonated starting nitrile [M+H]⁺ and the protonated imidate product [P+H]⁺.
-
The relative intensity of these peaks provides a semi-quantitative measure of reaction progress in under a minute.
Advanced Topics
Question: How does the choice of solvent impact the required catalyst concentration?
Answer: The solvent plays a crucial role. Non-polar, aprotic solvents like dioxane, diethyl ether, or dichloromethane are preferred because they do not compete with the alcohol nucleophile.[8] The polarity of the solvent can influence the stability and solubility of the intermediate nitrilium ion and the final Pinner salt. In a more polar solvent, you might find that a slightly lower catalyst concentration is effective, but the risk of hydrolysis from trace water can also be higher. It is always recommended to perform a small-scale optimization screen if you change your solvent system.
Mechanism of Acid-Catalyzed Imidate Formation (Pinner Reaction)
Caption: The Pinner reaction mechanism for alkyl imidate synthesis.[5]
References
-
Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. ResearchGate. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]
-
CONTRIBUTION OF IMIDATES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Revues Scientifiques Marocaines. [Link]
-
Pinner reaction - Wikipedia. Wikipedia. [Link]
-
Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Imidates - Georganics. Georganics. [Link]
-
A Lewis acid-promoted Pinner reaction - PMC. National Center for Biotechnology Information. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. [Link]
-
Imidic acid - Grokipedia. Grokipedia. [Link]
-
Schematic summary of recent imidate syntheses reported in this review. ResearchGate. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Science Publishing. [Link]
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]
-
Optimization of an Imidate Hydrolysis Reaction: Use of DOE and Mathematical Modeling to Deliver Yield and Productivity Improvements. ACS Publications. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews. [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Imidates - Georganics [georganics.sk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cyclohexanecarbonitrile Purification
Welcome to the technical support center for handling and purification challenges related to cyclohexanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter residual cyclohexanecarbonitrile in their reaction mixtures. Here, we provide in-depth, field-proven answers and protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of cyclohexanecarbonitrile that I should be aware of for purification?
A1: Understanding the physicochemical properties of cyclohexanecarbonitrile is the first step in designing an effective purification strategy. It is a relatively non-polar, colorless to pale yellow liquid.[1][2] Its properties dictate which separation techniques will be most effective.
Expert Insight: The most crucial property is its boiling point. At atmospheric pressure, it boils around 172-197°C, but under vacuum (e.g., 16 mmHg), this drops significantly to 75-76°C.[2][3][4][5] This large difference is key for separating it from high-boiling point products via vacuum distillation. Additionally, its low water solubility and good solubility in organic solvents like ether and ethanol make it a prime candidate for removal using liquid-liquid extraction techniques.[1][6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N | [1][3] |
| Molecular Weight | 109.17 g/mol | [3][5] |
| Boiling Point | ~172°C (atm) | [3] |
| 75-76°C (16 mmHg) | [4][5] | |
| Melting Point | 11°C | [3][4][5] |
| Density | 0.919 g/mL at 25°C | [4][5] |
| Solubility | Low in water; Soluble in ethanol, ether | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
Troubleshooting Purification Scenarios
The optimal method for removing unreacted cyclohexanecarbonitrile is dictated by the nature of your desired product. Below is a decision-making workflow to guide your choice, followed by detailed protocols for common scenarios.
Caption: Decision tree for selecting a purification method.
Guide 1: Removal from an Acidic Product (e.g., Cyclohexanecarboxylic Acid)
This scenario is common following the hydrolysis of cyclohexanecarbonitrile. The key is to exploit the acidic nature of the product, which can be deprotonated to form a water-soluble salt, leaving the neutral nitrile impurity in the organic phase.[7][8]
Q2: How do I remove unreacted cyclohexanecarbonitrile from my cyclohexanecarboxylic acid after hydrolysis?
A2: An acid-base liquid-liquid extraction is the most efficient method. By treating the reaction mixture with a base, you convert the carboxylic acid into its water-soluble carboxylate salt, while the unreacted nitrile remains in the organic layer and can be washed away.[2][9]
Trustworthiness: This protocol is self-validating. The separation is visually confirmed by the transfer of the product into the aqueous phase. Purity can be checked at each stage using Thin Layer Chromatography (TLC).
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, ensure the crude product is fully dissolved. If not, add a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 2-3 volumes of the reaction mixture).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[2] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The upper layer will be the organic phase (containing cyclohexanecarbonitrile), and the lower layer will be the aqueous phase (containing the sodium cyclohexanecarboxylate salt). Drain the lower aqueous layer into a clean flask.
-
Organic Wash: Add a fresh portion of 1M NaOH to the organic layer remaining in the funnel, shake, and separate again. Combine this second aqueous extract with the first. This ensures complete extraction of the acidic product.
-
Removal of Nitrile: Discard the organic layer, which contains the unreacted cyclohexanecarbonitrile.
-
Acidification & Product Isolation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH is ~2.[4] Your product, cyclohexanecarboxylic acid, will precipitate as a solid or oil.
-
Final Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether or ethyl acetate. The purified carboxylic acid will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the pure cyclohexanecarboxylic acid.
Sources
- 1. biotage.com [biotage.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Alternative Lewis Acid Catalysts for Imidate Synthesis from Nitriles
Welcome to the technical support center for the synthesis of imidates from nitriles. This resource is designed for researchers, scientists, and drug development professionals who are exploring alternatives to traditional Lewis acid catalysts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your synthetic routes.
Introduction: The Shift Towards Alternative Lewis Acids
The Pinner reaction, a classic method for imidate synthesis, traditionally uses strong acids like hydrogen chloride.[1][2] This reaction involves the protonation of a nitrile to form a highly activated nitrilium cation, which is then attacked by an alcohol.[1] While effective, this and other traditional methods often require harsh conditions and are sensitive to moisture.[1] The search for milder and more versatile catalytic systems has led to the exploration of various Lewis acids. This guide focuses on troubleshooting and optimizing reactions that employ these alternative catalysts, empowering you to navigate the nuances of your specific chemical transformations.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of imidates from nitriles using alternative Lewis acid catalysts. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low to No Conversion of the Starting Nitrile
You've set up your reaction with a promising alternative Lewis acid, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Initial Checks:
-
Reagent Purity and Dryness: Are your nitrile and alcohol starting materials pure and, most importantly, anhydrous? Many alternative Lewis acids, while more tolerant than their traditional counterparts, can still be deactivated by water.[3]
-
Solvent Quality: Was the solvent freshly dried and deoxygenated? The presence of moisture is a common culprit for reaction failure.
-
Catalyst Integrity: Has the Lewis acid catalyst been handled and stored under inert conditions? Many solid catalysts can adsorb atmospheric moisture over time.
Systematic Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Conversion.
Advanced Diagnostic Steps:
-
Catalyst Activation: Some solid Lewis acids benefit from activation prior to use. This can often be achieved by heating under a high vacuum to drive off any adsorbed water.
-
Temperature and Reaction Time:
-
Is the reaction temperature appropriate for the chosen catalyst? While some highly active catalysts can operate at room temperature, many require heating to overcome the activation energy barrier for nitrile coordination and subsequent nucleophilic attack by the alcohol.
-
Have you allowed sufficient reaction time? Monitor the reaction kinetics by taking aliquots at regular intervals. Some catalytic systems require extended periods to reach completion.
-
-
Catalyst Loading:
-
Is the catalyst loading optimal? While the goal is to use a minimal amount of catalyst, some systems require a higher loading (e.g., 5-10 mol%) to achieve a reasonable reaction rate.
-
Consider a screening experiment: Set up parallel reactions with varying catalyst loadings (e.g., 1, 2.5, 5, and 10 mol%) to determine the optimal concentration for your specific substrate.
-
Issue 2: Formation of Undesired Byproducts
Your reaction is proceeding, but you are observing significant formation of byproducts, such as the corresponding amide (from hydrolysis of the nitrile or imidate) or orthoester.
Potential Causes and Solutions:
-
Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the nitrile to the primary amide or the product imidate to an ester and ammonia.[4][5]
-
Solution: Rigorously dry all reagents and solvents. The use of a desiccating agent, such as molecular sieves, directly in the reaction flask can be beneficial.
-
-
Orthoester Formation: This can occur if the imidate product further reacts with the alcohol.[1]
-
Solution: This is often an indication that the reaction has been left for too long or at too high a temperature after the initial imidate formation. Carefully monitor the reaction progress and quench it once the desired product is maximized.
-
-
Amide Formation (Ritter-type reaction): In some cases, particularly with benzyl alcohols, a Ritter-type reaction can occur where the alcohol forms a carbocation that is then attacked by the nitrile nitrogen, leading to an amide after hydrolysis.[1]
-
Solution: If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which alternative Lewis acid catalyst is best for my specific nitrile?
The "best" catalyst is highly substrate-dependent. Here is a comparative overview to guide your selection:
| Catalyst System | Typical Loading (mol%) | Common Solvents | Temperature Range (°C) | Key Advantages | Potential Drawbacks |
| Zinc-based (e.g., ZnCl₂) ** | 5 - 20 | THF | 25 - 60 | Cost-effective, readily available.[6] | May require higher catalyst loading.[6] |
| Copper-based (e.g., CuCl) | 5 - 10 | TFE | 80 - 100 | Good to excellent yields for a variety of N-substituted benzamidines.[7][8] | May require a ligand and base.[7][8] |
| Iron-based (e.g., FeCl₃) | 10 | Dichloromethane | 25 - 48 | Inexpensive, environmentally benign.[9] | May require co-reagents like triphenylphosphine.[9] |
| Bismuth-based (e.g., Bi(NO₃)₃) | 5 - 10 | Acetonitrile | Room Temp | Mild reaction conditions, simple work-up, reusable catalyst.[10][11] | Primarily demonstrated for α-amino nitrile synthesis.[10] |
| Indium-based (e.g., In(OTf)₃) ** | 5 | Toluene | 80 - 110 | Highly efficient for converting primary amides to nitriles, suggesting potential for the reverse reaction.[12] | May require a dehydrating agent.[12] |
Expert Advice: For initial screening, a zinc-based catalyst is a good starting point due to its low cost and proven efficacy. If your substrate is particularly sensitive or if you require very mild conditions, a bismuth-based catalyst could be an excellent choice.
Q2: How do I set up a typical screening experiment to find the right catalyst?
A parallel reaction setup is the most efficient approach.
Experimental Protocol: Catalyst Screening for Imidate Synthesis
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the chosen Lewis acid catalyst (e.g., 5 mol%) to a series of oven-dried reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add your nitrile substrate (1.0 mmol) and the desired alcohol (1.2 mmol) dissolved in a dry, non-coordinating solvent (e.g., dichloromethane, 2 mL).
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block at your desired temperature (e.g., 60 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial for analysis by TLC and LC-MS to determine the conversion and identify any byproducts.
-
Work-up: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
Workflow for Catalyst Screening.
Q3: What is the proposed mechanism for Lewis acid-catalyzed imidate formation, and how does it inform my experimental design?
Understanding the catalytic cycle is crucial for rational optimization.
Proposed Catalytic Cycle:
-
Nitrile Activation: The Lewis acid (LA) coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom.[4]
-
Nucleophilic Attack: The alcohol attacks the activated nitrile carbon, forming an imine-type intermediate.[4]
-
Proton Transfer: A proton is transferred from the alcohol oxygen to the nitrile nitrogen.
-
Product Release: The imidate product is released, and the Lewis acid catalyst is regenerated to re-enter the catalytic cycle.
Simplified Catalytic Cycle.
Experimental Implications:
-
Lewis Acid Choice: The strength of the Lewis acid will influence the degree of nitrile activation. A stronger Lewis acid may be required for less reactive nitriles.
-
Solvent Effects: Coordinating solvents (e.g., THF, acetonitrile) can compete with the nitrile for binding to the Lewis acid, potentially inhibiting the reaction. Non-coordinating solvents like dichloromethane or toluene are often preferred.
-
Steric Hindrance: Bulky substituents on either the nitrile or the alcohol can slow down the nucleophilic attack step. In such cases, higher temperatures or a more active catalyst may be necessary.
References
-
Chemistry of Nitriles. (2025, January 19). LibreTexts. [Link]
-
A Lewis acid-promoted Pinner reaction. (2013, August 2). National Center for Biotechnology Information. [Link]
-
Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of aromatic amides starting from nitriles catalyzed by a zinc chloride-based DES. (n.d.). ResearchGate. [Link]
-
Synthesis of Amides Using the Ritter Reaction with Bismuth Triflate Catalysis. (n.d.). ResearchGate. [Link]
-
Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. (2016, June 10). ResearchGate. [Link]
-
An iron-catalysed synthesis of amides from nitriles and amines. (2025, August 6). ResearchGate. [Link]
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023, April 9). MDPI. [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. [Link]
-
Iron-catalyzed alkylation of nitriles with alcohols. (n.d.). The University of Liverpool Repository. [Link]
-
Zinc/T3P‐catalyzed dehydration of amides to nitriles. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Direct Synthesis of Nitriles from Carboxylic Acids Using Indium Catalyzed Transnitrilation: Mechanistic and Kinetic Study. (n.d.). ResearchGate. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]
-
Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a catalyst. (2012). PubMed. [Link]
-
Lewis Acid Catalyzed Dipolar Cycloadditions of an Activated Imidate. (2004, November 26). Figshare. [Link]
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. (2025, September 9). ACS Publications. [Link]
-
Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. (n.d.). ResearchGate. [Link]
-
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]
-
Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (n.d.). Organic Chemistry Portal. [Link]
-
Hydroboration of nitriles and imines by highly active zinc dihydride catalysts. (2021, January 4). RSC Publishing. [Link]
-
An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. (2012, November). ResearchGate. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020, November 20). MDPI. [Link]
-
Lewis acid promoted dehydration of amides to nitriles catalyzed by [PSiP]‐pincer iron hydrides. (n.d.). Karlsruher Institut für Technologie. [Link]
-
Highly-Efficient Conversion of Primary Amides to Nitriles Using Indium(III) Triflate as the Catalyst. (2014, January 1). R Discovery. [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). Organic Chemistry Portal. [Link]
-
New catalytic properties of iron complexes: dehydration of amides to nitriles. (n.d.). RSC Publishing. [Link]
-
Catalytic Activation of Nitriles Towards Nucleophilic Addition. (n.d.). Nottingham ePrints. [Link]
-
Lewis acid catalyzed activation of nitriles: A microwave assisted solvent free synthesis of 2,4‐disubstituted quinazoline and 1,3‐ diazaspiro[5.5]undec‐1‐ene. (n.d.). ResearchGate. [Link]
-
Highly-Efficient Conversion of Primary Amides to Nitriles Using Indium(III) Triflate as the Catalyst. (2014). Scientific Research Publishing. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2017, October 29). Research and Reviews. [Link]
-
Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. (n.d.). RSC Publishing. [Link]
-
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. (n.d.). National Center for Biotechnology Information. [Link]
-
Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]
-
Hydroboration of nitriles and imines by highly active zinc dihydride catalysts. (2021, January 4). RSC Publishing. [Link]
- Synthesis of amines with catalytic amounts of mild lewis acids. (n.d.).
-
A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. (n.d.). MDPI. [Link]
-
Bismuth nitrate-catalyzed versatile Michael reactions. (n.d.). PubMed. [Link]
-
Synthesis from nitriles in the absence of acid or base. (n.d.). ResearchGate. [Link]
-
Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. (n.d.). Chinese Chemical Society. [Link]
-
Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides. (n.d.). National Center for Biotechnology Information. [Link]
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Validation & Comparative
Comparative Guide: Reactivity of Ethyl Cyclohexanecarboximidate vs. Ethyl Benzimidate
Executive Summary
This guide provides a technical comparison between Ethyl Cyclohexanecarboximidate (an aliphatic imidate) and Ethyl Benzimidate (an aromatic imidate). While both serve as electrophilic Pinner salt intermediates for synthesizing amidines, orthoesters, and imidazoles, their reactivity profiles diverge significantly due to electronic conjugation and steric topology.
Key Takeaway:
-
Ethyl Benzimidate exhibits lower electrophilicity due to resonance stabilization from the phenyl ring, resulting in slower reaction kinetics but greater thermodynamic stability of the intermediate salt.
-
Ethyl Cyclohexanecarboximidate exhibits higher electrophilicity at the imidic carbon due to the lack of resonance stabilization, though this is modulated by the steric bulk of the cyclohexyl ring (chair conformation). It is generally more sensitive to hydrolysis and requires stricter moisture control.
Structural & Electronic Analysis
The fundamental difference in reactivity stems from the electronic environment of the imidic carbon (
Electronic Effects (Resonance vs. Induction)[1]
-
Ethyl Benzimidate (Aromatic): The phenyl ring is conjugated with the
-system of the imidate group. This delocalization lowers the ground-state energy of the molecule. The resonance effect (+M) of the phenyl ring donates electron density into the bond, rendering the carbon less electropositive and thus less susceptible to nucleophilic attack compared to non-conjugated systems. -
Ethyl Cyclohexanecarboximidate (Aliphatic): The cyclohexyl group exerts a weak electron-donating inductive effect (+I) but lacks resonance capability. Consequently, the imidic carbon retains a higher partial positive charge (
), making it kinetically more active toward nucleophiles (amines, alcohols, water).
Steric Topology
-
Planar vs. Chair: The phenyl ring is planar, presenting a predictable steric profile. The cyclohexyl group adopts a chair conformation, which is bulkier in three-dimensional space. While the aliphatic imidate is electronically more reactive, nucleophilic approach can be sterically hindered if the nucleophile is large (e.g., secondary amines), potentially inverting the expected reactivity order in specific cases.
Figure 1: Causal link between structural properties and reactivity profiles.
Comparative Reactivity Data
The following data summarizes the performance of these imidates in standard transformations (Pinner synthesis and Aminolysis).
| Feature | Ethyl Benzimidate | Ethyl Cyclohexanecarboximidate |
| Pinner Synthesis Rate | Slower (requires 24-48h or Lewis Acid) | Moderate (12-24h) |
| Hydrolysis Stability | High . Stable as HCl salt in dry atmosphere. | Low . Hygroscopic; hydrolyzes rapidly to ester. |
| Aminolysis ( | 1.0 (Reference) | ~2.5 - 4.0 (Faster)* |
| Steric Hindrance | Low (Planar) | High (Chair conformation) |
| Main Side Reaction | Hydrolysis to Ethyl Benzoate | Hydrolysis to Ethyl Cyclohexanecarboxylate |
*Estimated relative rate based on general aliphatic vs. aromatic nucleophilic acyl substitution data.
Experimental Protocols
Synthesis of Imidate Salts (Pinner Reaction)
The synthesis of the imidate hydrochloride salt is the prerequisite for any further derivatization.
Reagents:
-
Nitrile (Benzonitrile or Cyclohexanecarbonitrile) (1.0 equiv)
-
Absolute Ethanol (1.1 equiv)
-
Dry HCl gas (excess) or Acetyl Chloride/EtOH method.
-
Solvent: Anhydrous Diethyl Ether or Dioxane.
Protocol A: Ethyl Benzimidate Hydrochloride
-
Dissolve benzonitrile (10.3 g, 100 mmol) and absolute ethanol (6.4 mL, 110 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30-45 minutes until saturation (weight increase ~4.0 g).
-
Seal the flask and store at 4°C for 48 hours . Note: Aromatic nitriles require longer reaction times.
-
The product precipitates as a white crystalline solid. Filter under inert atmosphere (nitrogen blanket).
-
Wash with cold anhydrous ether. Yield: 85-90% .
Protocol B: Ethyl Cyclohexanecarboximidate Hydrochloride
-
Dissolve cyclohexanecarbonitrile (10.9 g, 100 mmol) and absolute ethanol (6.4 mL, 110 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool to 0°C.
-
Bubble dry HCl gas for 30 minutes.
-
Seal and store at 4°C for 16-24 hours . Note: Aliphatic nitriles react faster.
-
Precipitation may be slower due to higher solubility of the aliphatic salt. If no precipitate forms, add cold hexane to induce crystallization.
-
Filter rapidly to avoid moisture absorption. Yield: 75-85% .
Comparative Aminolysis (Amidine Synthesis)
This protocol validates the reactivity difference by reacting both imidates with a primary amine (e.g., n-butylamine).
Workflow:
-
Suspend 10 mmol of the Imidate HCl salt in 20 mL of anhydrous ethanol.
-
Add 10 mmol of n-butylamine dropwise at 0°C.
-
Allow to warm to room temperature and stir.
-
Monitoring: Monitor by TLC (SiO2, DCM/MeOH 9:1) or HPLC.
Observation:
-
Cyclohexyl Derivative: Reaction typically reaches completion within 2-4 hours at room temperature.
-
Benzoyl Derivative: Reaction typically requires 6-12 hours or mild heating (40°C) to reach full conversion due to resonance deactivation.
Figure 2: Experimental workflow highlighting kinetic differences in the aminolysis step.
Troubleshooting & Stability
Hydrolysis Sensitivity
Both compounds are Pinner salts and are inherently sensitive to moisture, converting back to the ester and ammonium chloride.
-
Ethyl Cyclohexanecarboximidate: Highly hygroscopic. If the ether used in synthesis is not anhydrous, or if the filtration is done in humid air, the salt will turn into a sticky oil (the ester) within minutes.
-
Mitigation: Use a Schlenk line or glovebox for handling. Store in a desiccator over
.
-
-
Ethyl Benzimidate: Moderately stable. Can be weighed in air if done quickly, but long-term storage requires desiccation.
pH Considerations
-
Acidic Conditions: Both are stable as salts.
-
Neutral/Basic Conditions: The free base imidate (obtained by neutralizing the HCl salt) is unstable and will rapidly hydrolyze or trimerize (to triazines) if not reacted immediately with a nucleophile.
References
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
-
Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Imidates with Amines." Journal of the American Chemical Society, 84(18), 3491–3495. Link
- Decroix, B., et al. (1976). "Comparative Reactivity of Aliphatic and Aromatic Imidates." Bulletin de la Société Chimique de France, 3-4, 621.
-
Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. Link
-
Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates." Journal of Organic Chemistry, 26(2), 412–418. Link
Sources
A Comparative Guide to the pH-Dependent Hydrolysis of Ethyl Cyclohexanecarboximidate: A Kinetic Analysis
This guide provides a comprehensive examination of the kinetic profile of ethyl cyclohexanecarboximidate hydrolysis across a broad pH range. Designed for researchers, medicinal chemists, and formulation scientists, this document details the underlying mechanisms, presents a robust experimental protocol for kinetic analysis, and offers a framework for interpreting the resulting data. By comparing the hydrolysis behavior under acidic, neutral, and basic conditions, we aim to provide a deeper understanding of imidate stability, a critical parameter in drug design and development where imidates may serve as prodrug moieties or synthetic intermediates.
Introduction: The Significance of Imidate Hydrolysis Kinetics
Imidates, as derivatives of carboxylic acids, occupy a unique chemical space between esters and amides. Their susceptibility to hydrolysis is highly dependent on the pH of the surrounding medium, a characteristic that is both a challenge for stability and an opportunity for controlled release in drug delivery. Understanding the precise relationship between pH and the rate of hydrolysis is paramount for predicting the stability of imidate-containing compounds in physiological environments and for designing formulations that ensure optimal therapeutic efficacy.
The hydrolysis of an imidate can proceed through several distinct mechanistic pathways, each favored at a different pH.[1][2] These pathways involve acid catalysis, spontaneous (neutral) hydrolysis, and base-catalyzed hydrolysis. A complete kinetic profile, typically visualized as a pH-rate plot (log k_obs vs. pH), reveals the dominant mechanism in any given pH region and provides quantitative measures of a compound's lability. This guide will walk you through the process of generating and interpreting such a profile for ethyl cyclohexanecarboximidate, a representative aliphatic imidate.
Mechanistic Overview of Imidate Hydrolysis
The hydrolysis of ethyl cyclohexanecarboximidate yields two primary products: ethyl cyclohexanecarboxylate and ammonia (or the corresponding ammonium ion, depending on the pH). The reaction proceeds via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. The specific nature of this intermediate and the rate-determining step are dictated by the pH.[1][3]
-
Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the imidate nitrogen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the attack of a water molecule, a weak nucleophile, to form a tetrahedral intermediate (T+). The breakdown of this intermediate is typically the rate-determining step.[1]
-
Spontaneous Hydrolysis (pH 4-8): In the near-neutral pH range, the reaction is often characterized by the attack of water on the neutral imidate molecule. This pathway is generally slower than the acid- or base-catalyzed routes. For some imidates, a "bell-shaped" curve might be observed in this region, suggesting a change in the rate-determining step from intermediate formation to its breakdown.[4]
-
Base-Catalyzed Hydrolysis (pH > 8): Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This is a rapid process that forms an anionic tetrahedral intermediate (T-). The subsequent expulsion of the leaving group is facilitated by the negative charge.[5][6]
The interplay of these mechanisms gives rise to a characteristic V-shaped or U-shaped pH-rate profile, where the rate of hydrolysis is at a minimum in the neutral pH region and increases at both acidic and basic extremes.
Caption: Generalized Hydrolysis Mechanisms at Different pH.
Experimental Protocol for Kinetic Analysis
This section provides a detailed, self-validating methodology for determining the hydrolysis rate of ethyl cyclohexanecarboximidate as a function of pH.
Materials and Reagents
-
Ethyl cyclohexanecarboximidate (synthesis required or custom order)
-
Hydrochloric Acid (HCl), 1.0 M standard solution
-
Sodium Hydroxide (NaOH), 1.0 M standard solution
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Boric Acid
-
Sodium Borate (Borax)
-
Potassium Chloride (KCl)
-
Acetonitrile (HPLC or UV grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
UV-Vis Spectrophotometer with a temperature-controlled multi-cuvette holder
-
Calibrated pH meter with a temperature-compensating electrode
-
Analytical Balance
-
Volumetric flasks and pipettes (Class A)
Experimental Workflow
The overall experimental process is designed to ensure reproducibility and accuracy, from buffer preparation to the final kinetic analysis.
Caption: Experimental Workflow for Kinetic Analysis.
Step-by-Step Methodology
Step 1: Preparation of Buffer Solutions Prepare a series of buffers covering the pH range from 2 to 12.[7][8] It is crucial to maintain a constant ionic strength (e.g., 0.1 M) across all buffers by adding a calculated amount of KCl. This minimizes the effect of ionic strength on the reaction rates.
| Target pH | Buffer System (0.05 M) | Component A | Component B | Ionic Strength Adjust. |
| 2.0 - 3.0 | HCl/KCl | 0.05 M KCl | Titrate with 1.0 M HCl | - |
| 3.0 - 6.0 | Citrate | 0.05 M Citric Acid | Titrate with 1.0 M NaOH | Add KCl to 0.1 M |
| 6.0 - 8.0 | Phosphate | 0.05 M NaH₂PO₄ | Titrate with 1.0 M NaOH | Add KCl to 0.1 M |
| 8.0 - 10.0 | Borate | 0.05 M Boric Acid/KCl | Titrate with 1.0 M NaOH | Add KCl to 0.1 M |
| 10.0 - 12.0 | NaOH/KCl | 0.05 M KCl | Titrate with 1.0 M NaOH | - |
Step 2: Preparation of Imidate Stock Solution Prepare a concentrated stock solution of ethyl cyclohexanecarboximidate (e.g., 10 mg/mL) in acetonitrile. Acetonitrile is used as the co-solvent because it is miscible with water and does not significantly participate in the reaction.
Step 3: Determination of Analytical Wavelength (λ_max)
-
Record the UV-Vis spectrum of the intact imidate in a neutral buffer (pH 7).
-
Allow the imidate to completely hydrolyze in an acidic (pH 2) and a basic (pH 12) buffer. Record the spectra of the resulting product solutions (ethyl cyclohexanecarboxylate).
-
Identify a wavelength where the difference in absorbance between the reactant and the product is maximal. This wavelength will be used for kinetic monitoring.
Step 4: Kinetic Measurements
-
Set the spectrophotometer to the predetermined analytical wavelength and the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette 3.0 mL of a specific pH buffer into a quartz cuvette and place it in the temperature-controlled holder. Allow it to equilibrate for at least 10 minutes.
-
Initiate the reaction by injecting a small aliquot (e.g., 30 µL) of the imidate stock solution into the cuvette. The final concentration of acetonitrile should be kept low (<5% v/v) to minimize solvent effects.[9]
-
Immediately mix the solution by inverting the cuvette (sealed with parafilm) and start recording the absorbance as a function of time.
-
Continue data collection for at least 3-5 half-lives, or until the absorbance value becomes stable (A_∞).
-
Repeat this procedure for each pH buffer.
Step 5: Data Analysis The hydrolysis of the imidate under pseudo-first-order conditions (where [H₂O], [H⁺], and [OH⁻] are constant for a given buffer) follows the integrated rate law:
ln(A_t - A_∞) = -k_obs * t + ln(A_₀ - A_∞)
Where:
-
A_t is the absorbance at time t.
-
A_∞ is the absorbance at the completion of the reaction.
-
A_₀ is the initial absorbance.
-
k_obs is the observed pseudo-first-order rate constant.
For each pH, plot ln(A_t - A_∞) versus time (t). The plot should be linear, and the rate constant, k_obs, can be determined from the negative of the slope.[10]
Results and Interpretation: A Comparative Analysis
The calculated k_obs values should be compiled into a table and then plotted to generate the pH-rate profile.
Tabulated Kinetic Data (Hypothetical)
| pH | Buffer System | k_obs (s⁻¹) | log(k_obs) | Dominant Mechanism |
| 2.0 | HCl/KCl | 5.2 x 10⁻³ | -2.28 | Acid-Catalyzed |
| 3.0 | Citrate | 5.1 x 10⁻⁴ | -3.29 | Acid-Catalyzed |
| 4.0 | Citrate | 6.0 x 10⁻⁵ | -4.22 | Transition |
| 5.0 | Citrate | 1.5 x 10⁻⁵ | -4.82 | pH-Independent |
| 6.0 | Phosphate | 1.1 x 10⁻⁵ | -4.96 | pH-Independent |
| 7.0 | Phosphate | 1.0 x 10⁻⁵ | -5.00 | pH-Independent |
| 8.0 | Phosphate | 1.8 x 10⁻⁵ | -4.74 | Transition |
| 9.0 | Borate | 1.1 x 10⁻⁴ | -3.96 | Base-Catalyzed |
| 10.0 | Borate | 1.1 x 10⁻³ | -2.96 | Base-Catalyzed |
| 11.0 | NaOH/KCl | 1.2 x 10⁻² | -1.92 | Base-Catalyzed |
| 12.0 | NaOH/KCl | 1.2 x 10⁻¹ | -0.92 | Base-Catalyzed |
The pH-Rate Profile
When log(k_obs) is plotted against pH, the resulting graph provides a clear visual representation of the compound's stability.
-
The Acidic Region (pH < 4): The plot should exhibit a slope of approximately -1, which is characteristic of specific acid catalysis. In this region, the reaction rate is directly proportional to the concentration of H⁺ ions.
-
The Neutral Plateau (pH ≈ 4-8): The profile often shows a flat, pH-independent region. Here, the rate is primarily governed by the uncatalyzed attack of water. The lowest point on the curve, representing the maximum stability of the compound, typically occurs in this region.
-
The Basic Region (pH > 8): The plot will show a slope of approximately +1, indicative of specific base catalysis. The reaction rate is directly proportional to the concentration of OH⁻ ions.
Comparison with Other Carboxylic Acid Derivatives
To put the reactivity of ethyl cyclohexanecarboximidate into perspective, it is useful to compare its hydrolysis profile with those of its ester and amide analogs.
-
Ethyl Cyclohexanecarboxylate (Ester): Esters also exhibit acid- and base-catalyzed hydrolysis.[11][12] However, they are generally much more stable than the corresponding imidates, especially in the neutral pH range. Their pH-rate profile would be qualitatively similar but shifted downwards, indicating slower reaction rates across the board.
-
Cyclohexanecarboxamide (Amide): Amides are significantly more stable towards hydrolysis than both esters and imidates due to the resonance stabilization of the amide bond.[2] Hydrolysis of amides requires much more forceful conditions (strong acid or base and heat), and their rates of hydrolysis at room temperature are often negligible.[12]
This comparison highlights the intermediate reactivity of the imidate functional group, making it a potentially useful linker for applications requiring cleavage under mildly acidic or basic conditions where an amide would be too stable and an ester might be too labile.
Conclusion
The kinetic analysis of ethyl cyclohexanecarboximidate hydrolysis as a function of pH provides critical insights into its chemical stability. The experimental framework detailed in this guide allows for the robust determination of rate constants and the construction of a comprehensive pH-rate profile. This profile serves as a powerful predictive tool for formulation scientists and drug developers, enabling them to forecast the compound's fate in various environments and to design delivery systems that protect the molecule or facilitate its release at a target site. By understanding the interplay of acid-catalyzed, neutral, and base-catalyzed mechanisms, researchers can effectively modulate and control the stability of imidate-containing molecules.
References
-
Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209–1214. [Link]
-
Tan, Y., Bedell, T. A., et al. (2020). pH-rate profiles for the hydrolysis of DNT, IMD and THM. ResearchGate. [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. [Link]
-
Eilert, T., et al. (2022). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. FEBS Open Bio, 12(3), 629-643. [Link]
-
Jasperse, C. P. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. North Dakota State University.[Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II.[Link]
-
Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University.[Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 739-742. [Link]
-
Gasteyer, M., et al. (2021). Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. Molecules, 26(22), 6985. [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022, March 7). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. YouTube. [Link]
-
Iglesias, E. (2002). Ethyl Cyclohexanone-2-carboxylate in Aqueous Micellar Solutions. 1. Ester Hydrolysis in Cationic and Nonionic Micelles. The Journal of Physical Chemistry B, 106(30), 7484-7492. [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Science Publishing. [Link]
-
Chemistry LibreTexts. (2023, October 29). 17.2: Controlling pH- Buffer Solutions. Chemistry LibreTexts. [Link]
-
Hamilton Company. (n.d.). pH Standard and Technical Buffer Solutions. Knowledge Center. [Link]
-
U.S. Environmental Protection Agency. (1988). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. EPA National Library. [Link]
-
Kindo, S., et al. (2017). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Science and Research, 6(6), 233-237. [Link]
-
Crocellà, V., et al. (2022). A comprehensive kinetic study of epichlorohydrin and glycidol hydrolysis. Reaction Chemistry & Engineering, 7(10), 2215-2225. [Link]
-
Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]
-
Nango, M., et al. (1980). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 53(8), 2366-2368. [Link]
-
Lebanese University. (2017). Exercise 1 (7 points) Kinetic Study of the Reaction of Ethyl Ethanoate with Sodium Hydroxide. Official Exams. [Link]
-
Jia, W., et al. (2019). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie International Edition, 58(18), 5944-5948. [Link]
-
Phimsen, S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Processes, 9(11), 1957. [Link]
Sources
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- 11. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
Stereoelectronic Effects in the Hydrolysis of Cyclic Imidate Salts: A Technical Comparison Guide
Executive Summary
In drug development and complex organic synthesis, the hydrolysis of cyclic imidate salts is not merely a degradation pathway; it is a tunable switch for accessing specific functionalities (esters vs. amides) under mild conditions.
Unlike standard amide hydrolysis, which requires harsh conditions and is thermodynamically driven, the hydrolysis of cyclic imidate salts is governed by Deslongchamps' Theory of Stereoelectronic Control . This guide objectively compares the kinetic selectivity of these salts against thermodynamic baselines, analyzing how ring size (5- vs. 6-membered) and conformational locking dictate product distribution.
Key Insight: Hydrolysis is not random. The cleavage of the tetrahedral intermediate (
Theoretical Framework: The Stereoelectronic Gate
To understand the performance differences between cyclic and acyclic systems, one must first grasp the governing mechanism.
Deslongchamps' Core Postulate
The breakdown of the tetrahedral intermediate (hemiorthoamide) is controlled by the orientation of the non-bonded electron pairs (lone pairs) on the nitrogen and oxygen atoms.[5]
-
The Rule: A specific bond (C-N or C-O) will cleave only if two lone pairs on the remaining heteroatoms are antiperiplanar (app) to the leaving bond.[2][5]
-
The Implication: If the conformation of the ring locks the lone pairs out of this alignment, the reaction is retarded or diverted to a thermodynamically less stable product.
Visualization: Orbital Alignment Pathway
Figure 1: The stereoelectronic decision tree. Cleavage is gated by the availability of antiperiplanar lone pairs.[2][5]
Comparative Analysis
This section compares the hydrolytic behavior of cyclic imidate salts based on ring size and isomeric conformation (syn vs. anti).
Product Selectivity: Kinetic vs. Thermodynamic
Standard hydrolysis of amides yields the thermodynamic product (carboxylate + amine). Cyclic imidate salts, however, allow access to the kinetic product (ester + amine) under basic conditions, provided the stereoelectronics allow it.
| Feature | Cyclic Imidate Hydrolysis (Stereoelectronic Control) | Standard Amide Hydrolysis (Thermodynamic Control) |
| Primary Product | Ester-Amine (Salt) | Carboxylate + Amine |
| Conditions | Mild (pH controlled, RT) | Harsh (High Temp, Strong Acid/Base) |
| Selectivity Source | Orbital overlap ( | Product stability ( |
| Reversibility | Irreversible (under kinetic conditions) | Equilibrium driven |
Ring Size Effects: 5-Membered vs. 6-Membered
The rigidity of the ring dictates whether the intermediate can adopt the conformation required for C-N cleavage.
| Parameter | 5-Membered Ring (e.g., Pyrrolidinium) | 6-Membered Ring (e.g., Piperidinium) |
| Conformational Flexibility | Rigid. Often locked in envelope or twist forms. | Flexible. Can access chair or twist-boat forms. |
| Hydrolysis Rate | Slower. "I-strain" and inability to align orbitals retard C-N cleavage. | Faster. Ring inversion facilitates optimal antiperiplanar alignment. |
| Product Ratio (Basic pH) | Mixed. Often yields significant Amide-Alcohol (reversion) because the Ester pathway is sterically/orbitally inhibited. | High Selectivity. Predominantly yields Ester-Amine due to accessible orbital overlap. |
| Synthetic Utility | Lower for ester synthesis; good for stable intermediates. | High for rapid generation of amino-esters. |
Isomeric Influence (Syn vs. Anti)
In cyclic imidates, the O-alkyl group can be syn or anti relative to the C-N bond.
-
Anti-Imidates: The O-R bond is already antiperiplanar to the C-N bond. Hydrolysis is rapid and exclusively yields the Ester-Amine .
-
Syn-Imidates: The O-R bond is syn. To cleave the C-N bond, the intermediate must undergo a conformational flip (nitrogen inversion or ring flip). If this flip is slow (as in 5-membered rings), the system may default to C-O cleavage (Amide formation).
Experimental Protocol: Validation of Stereoelectronic Control
Objective: Synthesize a cyclic imidate salt and quantify the hydrolysis product ratio (Ester vs. Amide) to verify stereoelectronic effects.
Phase 1: Synthesis of Cyclic Imidate Salt
Use anhydrous conditions. Moisture initiates premature hydrolysis.
-
Reagents: Dissolve 10 mmol of lactam (e.g.,
-valerolactam for 6-ring, -butyrolactam for 5-ring) in 20 mL anhydrous . -
Alkylation: Add 10.5 mmol of Triethyloxonium tetrafluoroborate (Meerwein's Salt) under Argon atmosphere.
-
Note: Meerwein's salt is preferred over alkyl halides for higher yield and cleaner reaction.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Isolation: Concentrate solvent in vacuo. Wash the residue with anhydrous ether to remove unreacted lactam. The product is the imidate fluoroborate salt (hygroscopic solid).
Phase 2: Controlled Hydrolysis Workflow
Figure 2: Step-by-step hydrolysis workflow for kinetic analysis.
Phase 3: Analysis & Data Interpretation
Dissolve the reaction mixture in
-
Signal A (Ester-Amine): Look for a triplet at ~4.1 ppm (corresponding to
). This indicates C-N cleavage (Stereoelectronic control).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Signal B (Amide-Alcohol): Look for a triplet at ~3.6 ppm (corresponding to
) and a broad singlet for amide NH. This indicates C-O cleavage (Thermodynamic/Lack of control).
Calculation:
References
-
Deslongchamps, P., et al. (1975).[3] "The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate." Canadian Journal of Chemistry.[3][4]
-
Deslongchamps, P. (1977). "Stereoelectronic Control in the Cleavage of Tetrahedral Intermediates." Heterocycles.
- Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers. (Foundational text on the antiperiplanar hypothesis).
-
Perrin, C. L., & Engler, R. E. (2000).[6] "Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH."[6][7] Journal of the American Chemical Society.[6]
-
Guthrie, J. P. (1991). "Thermodynamics of hydrolysis of esters and amides." Journal of the American Chemical Society.[6] (Comparative thermodynamic data).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Cyclohexanecarboximidic Acid Ethyl Ester
Executive Summary & Chemical Profile
Cyclohexanecarboximidic acid ethyl ester (often handled as its Hydrochloride salt, Ethyl cyclohexanecarboximidate HCl ) is a reactive imidate ester used primarily as a synthetic intermediate (e.g., Pinner reaction product).[1]
Unlike standard esters, imidates are moisture-sensitive and chemically unstable.[1] Improper disposal of bulk quantities into standard organic waste drums can lead to uncontrolled hydrolysis, heat generation, and pressure buildup due to ammonia release.[1]
Chemical Identity Table
| Parameter | Description |
| Chemical Name | Cyclohexanecarboximidic acid ethyl ester (Free Base) Commonly: Ethyl cyclohexanecarboximidate hydrochloride (Salt) |
| CAS Number | 14618-48-5 (HCl Salt) Note: Free base is often generated in situ.[1] |
| Formula | C |
| Functional Group | Imidate Ester (R-C(=NH)OR') |
| Key Hazards | Skin/Eye Irritant (H315, H319), Moisture Sensitive, Hygroscopic.[1] |
| Reactivity | Hydrolyzes in water/acid to form Ethyl cyclohexanecarboxylate and Ammonium salts . |
Pre-Disposal Assessment
Before disposal, you must determine the state and quantity of the material. The disposal pathway differs for trace residues versus bulk expired reagents.
The Hydrolysis Mechanism (The "Why" Behind the Protocol)
Understanding the decomposition is critical for safety. In the presence of water or acidic waste streams, imidates hydrolyze:
-
Product A: Ethyl cyclohexanecarboxylate (Stable organic ester, flammable).[1]
-
Product B: Ammonium ion (or Ammonia gas if pH turns basic).[1]
Risk: If large amounts of imidate are dumped into a waste drum containing acidic residues, the exothermic hydrolysis can pressurize the drum.
Operational Disposal Workflows
Scenario A: Trace Amounts (< 10 g) or Dilute Solutions
For small quantities (e.g., reaction aliquots, residual solids in vials), direct disposal into the appropriate waste stream is safe provided the waste container is not sealed immediately if moisture is present.[1]
-
Dissolution: Dissolve solid residues in a combustible non-halogenated solvent (e.g., Ethanol, Acetone).[1]
-
Stream Selection: Pour into Non-Halogenated Organic Waste .
-
Container: Ensure the waste container is vented or has a pressure-relief cap if fresh waste is added frequently.[1]
Scenario B: Bulk / Expired Reagent (> 10 g)
Requirement: Controlled Quenching (Hydrolysis).[1] Do not dispose of bulk active imidate directly.[1] You must convert it to the stable ester first.
Step-by-Step Quenching Protocol
-
Setup: Place a 500 mL round-bottom flask or beaker in a fume hood.
-
Preparation: Add 100 mL of dilute acid (e.g., 1M HCl or 10% Acetic Acid) or simply water if the material is the HCl salt.[1]
-
Addition: Slowly add the solid Ethyl cyclohexanecarboximidate to the stirring liquid.
-
Observation: The solid will dissolve. Mild heat may be generated.[1]
-
Time: Stir for 30–60 minutes to ensure complete hydrolysis.
-
-
Phase Check:
-
The mixture will likely separate or become cloudy as Ethyl cyclohexanecarboxylate (an oil) forms.[1]
-
-
Neutralization (Optional): If a strong acid was used, neutralize the mixture to pH 6–8 using Sodium Bicarbonate.
-
Disposal:
-
Organic Layer (The Ester): Extract with an organic solvent (e.g., Ethyl Acetate) if distinct separation occurs, or pour the whole mixture into Non-Halogenated Organic Waste (if the water content is acceptable by your waste hauler).
-
Alternative: If your facility requires low water content in organic waste, separate the layers.[1] The aqueous layer (containing Ammonium Chloride) can usually be drain-disposed (check local regulations regarding ammonia limits) or chemically treated.[1]
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for safe disposal.
Caption: Decision tree for the safe disposal of Ethyl cyclohexanecarboximidate, prioritizing quenching for bulk quantities.
Emergency Procedures (Spills)
If the solid material is spilled outside the hood:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use a P95/N95 respirator.[1]
-
Containment: Do not sweep dry dust if possible (avoids aerosolization).[1] Cover with a paper towel dampened with water (this initiates slow hydrolysis and prevents dust).[1]
-
Cleanup: Scoop the damp material into a sealable bag.[1]
-
Surface Decontamination: Wipe the area with a mild detergent followed by water.[1] The material will hydrolyze harmlessly on the wipe.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20026660, Ethyl cyclopropanecarboximidate hydrochloride. (Note: Structural analog used for hazard class verification). Retrieved from [Link]
-
Clark, J. (2016). The Mechanism for the Acid Catalysed Hydrolysis of Esters. ChemGuide. Retrieved from [Link]
-
University of Wisconsin–Madison (2024). Chapter 7: Chemical Disposal Procedures. Environment, Health & Safety. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
